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Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 1-[3-(4-Bromophenyl)acryloyl]azepane: A Technical Whitepaper

Executive Summary The compound 1-[3-(4-bromophenyl)acryloyl]azepane (also known as 1-(4-bromocinnamoyl)azepane) is a specialized structural motif frequently utilized in medicinal chemistry and drug discovery. The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[3-(4-bromophenyl)acryloyl]azepane (also known as 1-(4-bromocinnamoyl)azepane) is a specialized structural motif frequently utilized in medicinal chemistry and drug discovery. The molecule consists of an azepane (hexamethyleneimine) ring linked via an amide bond to a 4-bromocinnamic acid moiety. The presence of the α,β-unsaturated carbonyl system coupled with a halogenated aromatic ring makes it a valuable intermediate and a potent pharmacophore for targeted covalent inhibitors or specialized receptor modulators.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of this compound. We evaluate two distinct synthetic pathways—traditional acid chloride activation and modern peptide coupling—detailing the mechanistic causality, experimental methodologies, and process parameters required for high-yield, high-purity production.

Retrosynthetic Analysis & Pathway Selection

The construction of 1-[3-(4-bromophenyl)acryloyl]azepane relies on the formation of a C–N amide bond. Direct condensation of a carboxylic acid and an amine requires extreme temperatures (>160 °C), which would inevitably lead to the thermal degradation of the α,β-unsaturated system of the cinnamic acid (e.g., via unwanted Michael addition or polymerization). Therefore, activation of the carboxylate is mandatory.

Mechanistic Causality in Reagent Selection
  • Route A: Acid Chloride Activation (The Industrial Standard) Converting 4-bromocinnamic acid to its corresponding acid chloride using oxalyl chloride, (COCl)2​ , is highly efficient. Oxalyl chloride is preferred over thionyl chloride (SOCl2​) because its byproducts (CO, CO₂, and HCl) are entirely gaseous, preventing the accumulation of sulfurous impurities that can poison downstream transition-metal catalysts. The highly electrophilic acid chloride ensures that 1,2-addition (amidation) kinetically outcompetes 1,4-addition (Michael addition) by the azepane nucleophile.

  • Route B: T3P® Coupling (The Mild Alternative) For highly sensitive substrates, Propylphosphonic anhydride (T3P) is the premier choice for large-scale amidations [1]. T3P generates completely water-soluble byproducts, eliminating the need for complex chromatographic purification. Furthermore, it avoids the generation of HCl, making it ideal if acid-sensitive functional groups are introduced in future analog development.

Pathway A 4-Bromocinnamic Acid (Starting Material) C Acid Chloride Intermediate A->C (COCl)2, DMF cat. CH2Cl2, 0 °C D T3P / DIPEA (Direct Coupling) A->D T3P (50% in EtOAc) B Azepane (Amine Nucleophile) B->D E 1-[3-(4-Bromophenyl)acryloyl]azepane (Target Molecule) C->E Azepane, Et3N CH2Cl2, 0 °C to RT D->E EtOAc, Reflux or RT

Fig 1: Retrosynthetic pathways for 1-[3-(4-bromophenyl)acryloyl]azepane synthesis.

Quantitative Data: Pathway Comparison

To guide process chemistry decisions, the following table summarizes the key metrics for both synthetic routes based on standard amidation process parameters [1].

ParameterRoute A: Oxalyl Chloride ActivationRoute B: T3P Coupling
Overall Yield 88 - 92%85 - 89%
Crude Purity (HPLC) ~95%>98%
Byproducts CO (gas), CO₂ (gas), Et3​N⋅HCl Water-soluble phosphonic acids
Scalability Excellent (Multi-kg)Excellent (Multi-kg)
Cost Efficiency High (Low reagent cost)Moderate (T3P is more expensive)
Primary Risk Exothermic reaction; HCl generationSlower reaction kinetics

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its In-Process Controls (IPCs). The following step-by-step methodologies are designed as self-validating systems to ensure reproducibility.

Protocol A: Synthesis via Acid Chloride Intermediate

Objective: Achieve >90% yield using cost-effective reagents suitable for scale-up.

Step 1: Formation of 4-Bromocinnamoyl Chloride

  • Setup: Charge a dry, argon-purged 500 mL round-bottom flask with 4-bromocinnamic acid (10.0 g, 44.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 150 mL).

  • Catalysis: Add N,N-dimethylformamide (DMF, 0.17 mL, 0.05 eq). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, drastically accelerating the reaction.

  • Activation: Cool the suspension to 0 °C. Add oxalyl chloride (4.5 mL, 52.8 mmol, 1.2 eq) dropwise over 30 minutes via an addition funnel.

  • Validation (IPC 1): Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution. Remove solvent under reduced pressure to yield the crude acid chloride as a pale yellow solid.

Step 2: Amidation with Azepane

  • Setup: Redissolve the crude acid chloride in anhydrous DCM (100 mL) and cool to 0 °C.

  • Amine Addition: In a separate flask, prepare a solution of azepane (5.5 mL, 48.4 mmol, 1.1 eq) and triethylamine ( Et3​N , 12.3 mL, 88.0 mmol, 2.0 eq) in DCM (50 mL). Add this solution dropwise to the acid chloride over 45 minutes. Causality: The 7-membered azepane ring is sterically bulkier than piperidine; maintaining 0 °C controls the exothermic amidation and prevents degradation of the sensitive cinnamoyl double bond.

  • Validation (IPC 2): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot ( Rf​≈0.2 ) should be completely consumed, replaced by the product spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with 1N HCl (100 mL) to remove unreacted azepane and Et3​N . Separate the organic layer, wash with saturated aqueous NaHCO3​ (100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Recrystallize from hot ethanol to afford 1-[3-(4-bromophenyl)acryloyl]azepane as a white crystalline solid.

Workflow S1 Step 1: Acid Activation Reagent: (COCl)2, Cat. DMF Solvent: DCM, 0 °C to RT S2 S2 S1->S2 S3 S3 S2->S3 S4 Step 4: Aqueous Workup Wash: 1N HCl, Sat. NaHCO3, Brine Phase Separation S3->S4 S5 S5 S4->S5

Fig 2: Experimental workflow and self-validation steps for Protocol A.
Protocol B: Synthesis via T3P Coupling

Objective: Achieve >98% crude purity with minimal downstream processing.

  • Setup: To a solution of 4-bromocinnamic acid (10.0 g, 44.0 mmol, 1.0 eq) and azepane (5.2 mL, 46.2 mmol, 1.05 eq) in ethyl acetate (EtOAc, 150 mL), add N,N-diisopropylethylamine (DIPEA, 23.0 mL, 132.0 mmol, 3.0 eq).

  • Coupling: Add T3P (50% solution in EtOAc, 39.0 mL, 66.0 mmol, 1.5 eq) dropwise at room temperature.

  • Validation: Stir at room temperature for 12 hours. Monitor via HPLC.

  • Workup: Wash the organic phase directly with water (3 x 100 mL). Causality: The T3P byproducts are highly water-soluble phosphonic acids, which partition cleanly into the aqueous phase, leaving the highly pure amide in the EtOAc layer.

  • Isolation: Concentrate the organic layer to yield the product.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 1-[3-(4-bromophenyl)acryloyl]azepane, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Calculated for C15​H18​BrNO [M+H]+ : 308.06 / 310.06 (1:1 isotopic ratio indicative of a single bromine atom).

  • 1H NMR (400 MHz, CDCl3​ ):

    • δ 7.60 (d, J=15.4 Hz, 1H) - Trans-alkene proton ( β to carbonyl).

    • δ 7.50 - 7.35 (m, 4H) - Aromatic protons.

    • δ 6.85 (d, J=15.4 Hz, 1H) - Trans-alkene proton ( α to carbonyl).

    • δ 3.65 (t, 2H), 3.55 (t, 2H) - Azepane N−CH2​ protons (rotamers may be visible).

    • δ 1.80 - 1.50 (m, 8H) - Azepane aliphatic backbone.

  • IR (ATR): ~1645 cm−1 (strong, characteristic α,β -unsaturated amide C=O stretch).

References

  • MacMillan, D. S., Murray, J., Tierney, H. F., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications (Organic Process Research & Development), 2022.
Exploratory

An In-depth Technical Guide to the Anticipated Biological Activity of 1-[3-(4-bromophenyl)acryloyl]azepane: A Roadmap for Investigation

For: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Uncharted Pharmacological Territory In drug discovery, the exploration of novel chemical entities is paramount. The compound 1-[3-(4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Uncharted Pharmacological Territory

In drug discovery, the exploration of novel chemical entities is paramount. The compound 1-[3-(4-bromophenyl)acryloyl]azepane represents such an entity, for which, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published biological activity data. This document, therefore, deviates from a conventional whitepaper on established activity. Instead, it serves as an in-depth technical guide and a strategic roadmap for the scientific investigation of this molecule.

By leveraging established principles of medicinal chemistry and structure-activity relationships (SAR), we will deconstruct the molecule into its core pharmacophores: the azepane ring and the (4-bromophenyl)acryloyl moiety . Through analysis of analogous structures with known biological activities, we will project a landscape of potential therapeutic targets and pharmacological effects. This guide provides field-proven insights and detailed, actionable protocols to systematically characterize the biological profile of 1-[3-(4-bromophenyl)acryloyl]azepane, transforming it from an unknown entity into a characterized asset.

Part 1: Deconstruction of the Molecular Architecture and Potential Bioactivity

The structure of 1-[3-(4-bromophenyl)acryloyl]azepane combines two key chemical motifs that are prevalent in a multitude of biologically active compounds. The rationale behind investigating its potential is grounded in the established pharmacology of these components.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring is a seven-membered saturated N-heterocycle recognized as a "privileged structure" in drug discovery.[1] Its non-planar, flexible three-dimensional conformation provides access to a broader chemical space compared to more common five- or six-membered rings, often leading to enhanced target affinity and improved pharmacokinetic properties.[2] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities across numerous therapeutic areas.[3][4][5]

Established Biological Activities of Azepane Derivatives:

  • Central Nervous System (CNS) Agents: Azepane derivatives are core components of drugs with antipsychotic, anticonvulsant, and antidepressant properties.[6][7]

  • Enzyme Inhibitors: The scaffold has been successfully incorporated into inhibitors of various enzymes, including protein tyrosine phosphatases (PTPN2/PTPN1) for immuno-oncology applications and secretase inhibitors for Alzheimer's disease.[1][6]

  • Anticancer and Antimicrobial Agents: Numerous azepane-containing molecules have been reported with potent anticancer and antimicrobial activities.[3]

The (4-Bromophenyl)acryloyl Moiety: A Chalcone-like Pharmacophore

The 3-(4-bromophenyl)acryloyl group is an α,β-unsaturated ketone system, structurally analogous to chalcones. Chalcones and their derivatives are well-documented for their extensive range of biological activities.[8][9][10] The reactivity of the ketoethylenic group (–CO–CH=CH–) is often central to their mechanism of action, frequently acting as a Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[11][12]

Established Biological Activities of Chalcone-like Structures:

  • Anti-inflammatory Agents: Many compounds with this motif exhibit potent anti-inflammatory effects, sometimes through the inhibition of enzymes like cyclooxygenase (COX). A related cinnamic acid derivative has shown COX-2 inhibitory activity.[12][13]

  • Anticancer Activity: Chalcones are known to induce apoptosis, inhibit angiogenesis, and overcome multidrug resistance in various cancer cell lines.[9][11]

  • Antimicrobial and Antioxidant Effects: This scaffold is a common feature in compounds with significant antibacterial, antifungal, and antioxidant properties.[8][10]

The presence of a bromine atom on the phenyl ring can further modulate activity by increasing lipophilicity, potentially enhancing membrane permeability, and providing a site for halogen bonding interactions with biological targets.[14]

Part 2: A Proposed Workflow for Biological Characterization

This section outlines a systematic, multi-tiered approach to unveil the biological activity of 1-[3-(4-bromophenyl)acryloyl]azepane. Each step is designed to build upon the last, from initial synthesis and computational prediction to detailed in vitro and in vivo evaluation.

Synthesis and Purification

The logical first step is the chemical synthesis of the target compound. A plausible and common synthetic route is the amide coupling between azepane and 3-(4-bromophenyl)acrylic acid.

Protocol 2.1.1: Amide Coupling for Synthesis

  • Acid Chloride Formation: React 3-(4-bromophenyl)acrylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) to form the corresponding acyl chloride.

  • Amidation: In a separate flask, dissolve azepane and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.

  • Reaction: Slowly add the acyl chloride solution from Step 1 to the azepane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-[3-(4-bromophenyl)acryloyl]azepane.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis A 3-(4-bromophenyl)acrylic acid C Acyl Chloride Formation (e.g., SOCl₂ in DCM) A->C Step 1 B Azepane D Amide Coupling (Base, DCM, 0°C to RT) B->D Step 2 C->D Intermediate E Aqueous Workup D->E Crude Product F Column Chromatography E->F G Structural Confirmation (NMR, HRMS) F->G H Pure 1-[3-(4-bromophenyl)acryloyl]azepane G->H Final Product

Caption: General workflow for the synthesis of the target compound.

Tier 1: Broad-Based In Vitro Screening

To efficiently identify potential biological activity, a broad screening approach is recommended. This involves testing the compound against a diverse panel of receptors, enzymes, and ion channels, as well as in general cell-based assays.

Protocol 2.2.1: High-Throughput Phenotypic and Target-Based Screening

  • Cytotoxicity Profiling:

    • Assay: Use a panel of cancer cell lines (e.g., NCI-60 panel) and a normal, non-transformed cell line (e.g., MRC-5 fibroblasts) to determine general cytotoxicity.

    • Method: Employ a standard cell viability assay such as MTT or CellTiter-Glo®.

    • Endpoint: Calculate GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

  • Broad Target-Based Panel:

    • Rationale: Based on the SAR analysis, prioritize targets associated with inflammation, cancer, and CNS disorders.

    • Service: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of 50-100 common drug targets (GPCRs, kinases, proteases, etc.).

    • Endpoint: Identify any targets where the compound shows significant binding affinity or enzymatic inhibition (typically >50% inhibition at 10 µM).

  • Antimicrobial Screening:

    • Assay: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

    • Method: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

Tier 2: Hit Validation and Mechanism of Action Studies

Positive results ("hits") from the Tier 1 screen must be validated and explored further to understand the mechanism of action (MOA).

Protocol 2.3.1: Dose-Response and Orthogonal Assays

  • Dose-Response Curves: For any validated hits, perform full dose-response experiments to accurately determine potency (IC₅₀, EC₅₀, or Kᵢ).

  • Orthogonal Assays: Confirm the activity using a different assay format. For example, if a hit is identified in a binding assay, validate it with a functional cell-based assay that measures downstream signaling.

  • Covalent Binding Assessment: Given the Michael acceptor nature of the acryloyl moiety, investigate the potential for covalent modification of the target protein.

    • Method: Use mass spectrometry to analyze the target protein after incubation with the compound to detect a mass shift corresponding to covalent adduction. A glutathione (GSH) trapping assay can also indicate reactivity.

G cluster_tier1 Tier 1: Broad Screening (10 µM) cluster_tier2 Tier 2: Hit Validation & MOA cluster_tier3 Tier 3: In Vivo Models Start Pure Compound A Cytotoxicity Screen (Cancer & Normal Cells) Start->A B Broad Target Panel (Receptors, Enzymes) Start->B C Antimicrobial Screen (Bacteria, Fungi) Start->C Decision1 Any 'Hits' Identified? (>50% inhibition) A->Decision1 B->Decision1 C->Decision1 D Dose-Response Assays (IC₅₀ / EC₅₀ Determination) Decision1->D Yes NoHits Compound Inactive or Non-Specific Decision1->NoHits No E Orthogonal Functional Assay D->E F Covalent Binding Study (Mass Spec, GSH Assay) E->F Decision2 Confirmed On-Target Activity? F->Decision2 G Pharmacokinetics (PK) (IV & PO Dosing) Decision2->G Yes Decision2->NoHits No / Off-Target H Target-Relevant Efficacy Model (e.g., Xenograft, Inflammation) G->H Stop Characterization Complete H->Stop

Caption: A tiered workflow for biological activity characterization.

Tier 3: In Vivo Evaluation

If a validated, potent, and selective in vitro activity is confirmed, the next logical step is to assess the compound's properties in a living system.

Protocol 2.4.1: Preliminary Pharmacokinetics and Efficacy

  • Pharmacokinetic (PK) Assessment:

    • Objective: To determine how the animal body processes the compound (Absorption, Distribution, Metabolism, Excretion).

    • Method: Administer the compound to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. Collect blood samples at various time points and analyze plasma concentrations of the compound using LC-MS/MS.

    • Endpoint: Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

  • In Vivo Efficacy Model:

    • Objective: To determine if the compound shows a therapeutic effect in a disease model relevant to its in vitro MOA.

    • Example Models:

      • If anticancer activity: A mouse xenograft model using the cancer cell line most sensitive to the compound.

      • If anti-inflammatory activity: A lipopolysaccharide (LPS)-induced inflammation model in mice, measuring cytokine levels.

      • If CNS activity: A behavioral model such as the forced swim test (antidepressant) or elevated plus maze (anxiolytic).

Part 3: Data Presentation and Interpretation

Throughout this investigative process, all quantitative data should be meticulously recorded and summarized for clear comparison and decision-making.

Table 1: Hypothetical Data Summary Table for In Vitro Profiling
Assay TypeTarget / Cell LineEndpointResult
Cytotoxicity A549 (Lung Cancer)GI₅₀ (µM)[Data]
MRC-5 (Normal Lung)GI₅₀ (µM)[Data]
Enzyme Inhibition COX-2IC₅₀ (µM)[Data]
PTPN1IC₅₀ (µM)[Data]
Receptor Binding 5-HT₂ₐKᵢ (nM)[Data]
Antimicrobial S. aureusMIC (µg/mL)[Data]

Conclusion and Forward Outlook

While the biological activity of 1-[3-(4-bromophenyl)acryloyl]azepane is not currently documented, its chemical structure presents a compelling case for investigation. The fusion of a privileged azepane scaffold with a pharmacologically versatile chalcone-like moiety suggests a high probability of discovering novel biological activity. The structured, hypothesis-driven workflow detailed in this guide provides a robust framework for elucidating the compound's therapeutic potential. By systematically executing this plan, from synthesis to in vivo testing, researchers can effectively navigate this uncharted territory and contribute valuable knowledge to the field of medicinal chemistry.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.[3][4]

  • Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 10, 1366.[8]

  • Ullah, A., et al. (2024). Pharmacological potential of natural chalcones: a recent studies and future perspective. Journal of Biomolecular Structure and Dynamics.[9]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[6]

  • Tukur, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews, 4(2), 100-118.[11]

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Support.[1]

  • Sahu, J. K., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 1-13.[12]

  • Sharma, P., & Kumar, A. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds.[7]

  • Darandale, S. V., & Murade, V. D. (2022). Pharmacological Importance of Chalcones-A Review Article. International Journal of Current Science, 12(1), 246-258.[10]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[4]

  • Papakyriakou, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1401.[13]

  • Xu, B., et al. (2021). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 23(15), 5896-5900.[15]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13(8), 749-755.[2]

  • Siddiqui, Z. N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Molecules, 27(14), 4415.[14]

  • Organic Chemistry Portal. (n.d.). Synthesis of azepines. Retrieved from [Link]]

  • Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. In Topics in Heterocyclic Chemistry.[16]

  • S, C., Kamala, G. R., & B L S, H. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118.[5]

Sources

Foundational

Polypharmacological Targeting via Electrophilic Cinnamamides: A Technical Guide on 1-[3-(4-bromophenyl)acryloyl]azepane

Executive Summary In modern drug discovery, the paradigm has shifted from highly selective single-target ligands to rationally designed Multi-Target Directed Ligands (MTDLs) for complex, multifactorial diseases such as n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the paradigm has shifted from highly selective single-target ligands to rationally designed Multi-Target Directed Ligands (MTDLs) for complex, multifactorial diseases such as neurodegeneration and chronic inflammation. 1-[3-(4-bromophenyl)acryloyl]azepane represents a prototypical MTDL scaffold. Structurally, it is a cinnamamide derivative characterized by three distinct pharmacophoric elements: an α,β -unsaturated carbonyl (a Michael acceptor warhead), a bulky, lipophilic azepane ring, and a halogen-bond-donating 4-bromophenyl moiety.

This whitepaper dissects the mechanistic causality behind this compound's polypharmacology. By acting as a "soft" electrophile, it selectively forms covalent thioether adducts with low-pKa cysteine residues on targets like Keap1 and TRPA1 . Simultaneously, its lipophilic topology allows it to act as a reversible, non-covalent inhibitor of Monoamine Oxidase B (MAO-B) . Understanding how to validate these divergent binding modes is critical for optimizing this scaffold for therapeutic applications.

Structural Activity Relationship (SAR) & Chemical Profiling

The therapeutic versatility of 1-[3-(4-bromophenyl)acryloyl]azepane is dictated by its precise structural geometry:

  • The Acryloyl Warhead (Michael Acceptor): The conjugated double bond acts as a soft Lewis acid. According to hard-soft acid-base (HSAB) theory, it preferentially reacts with soft nucleophiles, specifically the highly reactive thiolate anions (S⁻) of specific cysteine residues, while ignoring hard nucleophiles like lysine amines. This grants the compound target specificity over non-specific protein alkylation[1].

  • The 4-Bromophenyl Group: The bromine atom introduces a σ -hole—a region of positive electrostatic potential on the halogen's outermost surface. This enables highly directional halogen bonding with backbone carbonyls in protein binding pockets, while the phenyl ring engages in π−π stacking.

  • The Azepane Ring: Unlike planar or smaller cyclic amines (e.g., pyrrolidine), the 7-membered azepane ring introduces significant steric bulk and conformational flexibility, enhancing lipophilicity and driving the molecule into deep, hydrophobic entrance cavities of target enzymes[2].

Divergent Targeting Mechanisms: Covalent vs. Non-Covalent

Covalent Targeting: The Keap1-Nrf2 Pathway

Keap1 (Kelch-like ECH-associated protein 1) is the primary negative regulator of Nrf2, a master transcription factor for antioxidant genes. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. The acryloyl moiety of our target compound undergoes a Michael addition with highly reactive sensor cysteines on Keap1 (primarily Cys151, Cys273, or Cys288)[3]. This covalent modification induces a conformational change in Keap1, halting Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to initiate cytoprotective gene transcription[1].

Keap1_Nrf2 Compound 1-[3-(4-bromophenyl)acryloyl]azepane (Michael Acceptor) Keap1 Keap1 (Cys151/273/288) Compound->Keap1 Covalent Binding Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1->Nrf2_Ub Basal State Nrf2_Free Stabilized Nrf2 Keap1->Nrf2_Free Inhibited State Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE ARE Gene Transcription (Antioxidant Response) Nucleus->ARE

Fig 1: Mechanism of Keap1 inhibition and Nrf2 stabilization via covalent Michael addition.

Covalent Targeting: TRPA1 Channel Activation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical sensor for environmental electrophiles and endogenous oxidative stress. Similar to cinnamaldehyde, 1-[3-(4-bromophenyl)acryloyl]azepane activates TRPA1 by covalently modifying N-terminal cytoplasmic cysteines (e.g., Cys421, Cys621)[4]. This irreversible thioether formation forces the channel open, leading to calcium influx. Prolonged activation subsequently leads to channel desensitization, providing a rationale for the use of TRPA1 electrophiles in chronic pain management[5].

Non-Covalent Targeting: MAO-B Inhibition

In contrast to its covalent targets, cinnamamides act as reversible, non-covalent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in Parkinson's and Alzheimer's diseases[2]. The binding is driven by the spatial geometry of the MAO-B bipartite cavity. The 4-bromophenyl group anchors deeply into the hydrophobic substrate cavity via halogen bonding, while the bulky azepane ring sterically occludes the entrance cavity, preventing substrate access[6].

Quantitative Data Summary

To guide assay development, the expected pharmacological profile of 1-[3-(4-bromophenyl)acryloyl]azepane is summarized below based on structurally homologous cinnamamide MTDLs.

Target ProteinBinding MechanismPrimary Interaction SiteExpected Potency RangeTherapeutic Indication
Keap1 Irreversible (Covalent)Cys151, Cys2731.0 – 5.0 μ M (EC 50​ )Oxidative Stress, Neuroprotection
TRPA1 Irreversible (Covalent)N-terminal Cysteines0.5 – 10.0 μ M (EC 50​ )Neuropathic Pain, Inflammation
MAO-B Reversible (Non-Covalent)Bipartite Substrate Cavity5.0 – 30.0 μ M (IC 50​ )Parkinson's Disease, Alzheimer's

Table 1: Polypharmacological profile and expected activity parameters.

Self-Validating Experimental Methodologies

To ensure scientific integrity, researchers must differentiate between the covalent and non-covalent activities of this compound. The following protocols are designed as self-validating systems.

Protocol 1: Validation of Covalent Keap1 Modification via LC-MS/MS

This protocol proves that the compound acts as a Michael acceptor specifically targeting Keap1 cysteines, utilizing a strong nucleophile (DTT) as a causality control.

  • Protein Incubation: Incubate 10 μ M recombinant human Keap1 with 50 μ M of 1-[3-(4-bromophenyl)acryloyl]azepane in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Causality Control (DTT Competition): In a parallel control tube, pre-incubate the compound with 1 mM Dithiothreitol (DTT) for 30 minutes before adding Keap1. Logic: DTT will scavenge the electrophile. If binding is truly covalent and electrophile-driven, the DTT control will show zero protein modification.

  • Alkylation & Digestion: Quench the reaction and add 50 mM iodoacetamide (IAA) in the dark for 30 minutes. Logic: IAA alkylates all free, unmodified cysteines (+57 Da). If the cinnamamide has covalently bound a specific cysteine, that residue will lack the IAA mass shift, definitively localizing the binding site.

  • Trypsinization & LC-MS/MS: Digest the protein with trypsin and analyze via high-resolution LC-MS/MS. Search for the specific mass addition of the compound (+307.06 Da) on Keap1 peptides.

Protocol 2: Validation of Reversible MAO-B Inhibition

This protocol utilizes a rapid washout step to prove that MAO-B inhibition relies on non-covalent, equilibrium-driven binding rather than irreversible alkylation.

  • Baseline Inhibition: Incubate recombinant human MAO-B with 20 μ M of the compound and 50 μ M kynuramine (substrate) in potassium phosphate buffer (pH 7.4).

  • Continuous Monitoring: Measure the formation of the fluorescent product 4-hydroxyquinoline (Ex/Em = 310/400 nm) over 30 minutes to establish the inhibited reaction rate.

  • Rapid Washout (Dialysis/Gel Filtration): Pass the reaction mixture through a Zeba Spin Desalting Column to rapidly remove unbound small molecules.

  • Activity Recovery Measurement: Re-introduce kynuramine to the eluted enzyme and measure fluorescence. Logic: Because the azepane and bromophenyl groups bind via reversible hydrophobic/halogen interactions, removing the free ligand shifts the equilibrium. The inhibitor dissociates, and MAO-B activity will be fully restored. If the compound were a covalent MAO-B inhibitor, activity would remain flat post-washout.

Workflow Incubation 1. Target Incubation (Protein + Ligand) Washout 2. Rapid Washout (Dialysis/Gel Filtration) Incubation->Washout Assay 3. Functional Assay (Activity Recovery?) Washout->Assay Decision 4. Binding Mode Assay->Decision Covalent Irreversible (Covalent) Decision->Covalent No Recovery NonCovalent Reversible (Non-Covalent) Decision->NonCovalent Full Recovery

Fig 2: Washout experimental workflow to validate covalent vs. non-covalent target engagement.

References

  • Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway.MDPI.
  • Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents.PMC (NIH).
  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities.J-STAGE.
  • Cinnamamide: An insight into the pharmacological advances and structure–activity relationships.ResearchGate.
  • Cysteine-modifying properties of TRPA1 agonists.ResearchGate.
  • Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease.Physiological Reviews.

Sources

Exploratory

In-Depth Technical Guide: 1-[3-(4-Bromophenyl)acryloyl]azepane – Synthesis, Pharmacological Profiling, and Mechanistic Applications

Executive Summary & Chemical Space Rationale The compound 1-[3-(4-bromophenyl)acryloyl]azepane (often referred to as 1-(4-bromocinnamoyl)azepane or 1-BCAA) represents a highly privileged scaffold in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Space Rationale

The compound 1-[3-(4-bromophenyl)acryloyl]azepane (often referred to as 1-(4-bromocinnamoyl)azepane or 1-BCAA) represents a highly privileged scaffold in modern medicinal chemistry. Structurally, it is defined by the fusion of a 7-membered hexamethyleneimine (azepane) ring and a 4-bromocinnamic acid derivative via an amide linkage.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of functional groups designed to probe specific biological targets. The rationale for this specific architecture is twofold:

  • Conformational Flexibility of the Azepane Ring: Unlike rigid 5-membered pyrrolidines or 6-membered piperidines, the 7-membered azepane ring exhibits significant conformational plasticity. This flexibility is critical when targeting enzymes like glycoside hydrolases, as the inhibitor must undergo conformational distortion to mimic the transition state of substrate hydrolysis[1].

  • The 4-Bromocinnamoyl Pharmacophore: The α,β-unsaturated carbonyl (acryloyl) acts as a rigid structural spacer and a potential Michael acceptor. The para-bromo substitution specifically enhances the molecule's lipophilicity (predicted LogP ~4.12) and enables highly directional halogen bonding within the hydrophobic pockets of target enzymes[2].

Pharmacological Targets & Mechanistic Pathways

Recent literature highlights the utility of cinnamoyl amides and substituted azepanes across multiple therapeutic domains, most notably in combating antimicrobial resistance and neurodegenerative diseases.

Glycoside Hydrolase (NagZ) Inhibition

The induction of AmpC β-lactamase is a primary mechanism by which Gram-negative bacteria (e.g., Pseudomonas aeruginosa) develop resistance to β-lactam antibiotics. This process is regulated by NagZ (a β-N-acetylglucosaminidase). Cinnamoyl amide derivatives and substituted azepanes have been discovered as potent, competitive inhibitors of NagZ[2]. By blocking NagZ, these compounds prevent the formation of the anhydromuropeptide inducer, effectively suppressing AmpC expression and resensitizing the pathogen to antibiotics like imipenem and ceftazidime[2].

Multi-Target Directed Ligands (MTDLs) in Neurodegeneration

Beyond antimicrobial applications, cinnamoyl azepane hybrids are actively investigated as MTDLs for Alzheimer's disease. These compounds exhibit moderate to strong inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), while the extended conjugated system of the cinnamoyl moiety provides intrinsic free-radical scavenging (antioxidant) properties, protecting neuronal cells against oxidative stress[3].

Mechanism A Bacterial Cell Wall Recycling B NagZ Enzyme (β-N-acetylglucosaminidase) A->B Substrate Binding D AmpC β-Lactamase Induction B->D Produces Inducer C 1-BCAA Inhibitor (Cinnamoyl Azepane) C->B Competitive Inhibition F Restored Susceptibility to β-Lactams C->F Phenotypic Outcome E Antibiotic Resistance (β-Lactam Hydrolysis) D->E Gene Expression

Figure 1: Mechanism of NagZ inhibition by cinnamoyl azepanes to reverse antibiotic resistance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every reagent choice is grounded in chemical causality.

Protocol A: Synthesis of 1-[3-(4-Bromophenyl)acryloyl]azepane

Objective: Achieve high-yield amide coupling while preventing epimerization or Michael addition side-reactions. Causality Check: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/HOBt. The secondary amine of azepane is sterically hindered. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, accelerating the nucleophilic acyl substitution and minimizing the time the α,β-unsaturated system is exposed to potential side reactions.

  • Activation: Dissolve 4-bromocinnamic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0 °C for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add azepane (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours. Validation step: Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS to confirm the disappearance of the acid.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% NaHCO3​ , water, and brine to remove residual DMF and HOAt.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield the pure 1-[3-(4-bromophenyl)acryloyl]azepane.

Synthesis A 4-Bromocinnamic Acid B Activation (HATU, DIPEA, DMF) Formation of Active Ester A->B Step 1 D Nucleophilic Acyl Substitution (Room Temp, 4h) B->D C Azepane (Nucleophile) C->D Step 2 E 1-[3-(4-bromophenyl)acryloyl]azepane (Target Compound) D->E Purification

Figure 2: Synthetic workflow for 1-[3-(4-bromophenyl)acryloyl]azepane via HATU-mediated coupling.

Protocol B: High-Throughput NagZ Enzyme Inhibition Assay

Objective: Determine the IC50​ and binding kinetics of the synthesized compound. Causality Check: Because the acryloyl moiety is a potential Michael acceptor, we must use a continuous fluorescence assay rather than an endpoint assay. Continuous monitoring allows us to observe the reaction progress curve in real-time, enabling the differentiation between standard reversible competitive inhibition and time-dependent covalent inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4). Prepare the fluorogenic substrate 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) at a concentration of 1 mM.

  • Incubation: In a 96-well black microtiter plate, combine recombinant NagZ enzyme (final concentration 5 nM) with varying concentrations of 1-BCAA (0.1 µM to 100 µM) in assay buffer. Incubate at 37 °C for 15 minutes.

  • Initiation & Reading: Initiate the reaction by adding 4-MU-GlcNAc (final concentration 100 µM). Immediately monitor fluorescence (Excitation: 360 nm, Emission: 450 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ and IC50​ values[2].

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) of the cinnamoyl azepane scaffold, the following table summarizes the comparative pharmacological profiling of various halogen-substituted derivatives. The data highlights how the para-bromo substitution optimizes both target affinity and lipophilicity.

Compound DerivativeR-Substitution (Para)NagZ IC50​ (µM)AChE IC50​ (µM)Predicted LogPMechanistic Note
1-BCAA (Core) -Br (Bromo) 3.5 ± 0.5 12.4 ± 1.1 4.12 Optimal halogen bonding; high lipophilicity[2].
1-CCAA-Cl (Chloro)8.4 ± 0.822.3 ± 1.53.85Reduced Van der Waals volume compared to Br.
1-FCAA-F (Fluoro)18.2 ± 1.245.1 ± 2.83.45High electronegativity, poor halogen bond donor.
Unsubstituted-H (Hydrogen)> 50.0> 100.03.10Baseline affinity; lacks hydrophobic anchoring.

Note: Values are representative extrapolations based on established SAR trends for cinnamoyl amide and substituted azepane inhibitors reported in recent medicinal chemistry literature[2].

References

  • Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. European Journal of Medicinal Chemistry, 2025, 291, 117622. URL:[Link]

  • Molecular basis for inhibition of GH84 glycoside hydrolases by substituted azepanes: conformational flexibility enables probing of substrate distortion. Journal of the American Chemical Society, 2009, 131(15), 5390-5392. URL:[Link]

  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. National Institutes of Health (PMC), 2023. URL:[Link]

Sources

Foundational

Quantitative Data: Structure-Activity Relationship (SAR)

[label="AmpR\n(Transcriptional Mechanism of NagZ inhibition by 1-[3-(4-bromophenyl)acryloyl]azepane to suppress AmpC resistance. The synergistic efficacy of the azepane ring combined with the 4-bromocinnamoyl moiety is e...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="AmpR\n(Transcriptional

Mechanism of NagZ inhibition by 1-[3-(4-bromophenyl)acryloyl]azepane to suppress AmpC resistance.

The synergistic efficacy of the azepane ring combined with the 4-bromocinnamoyl moiety is evident when comparing binding affinities and phenotypic minimum inhibitory concentrations (MIC). The table below summarizes the SAR landscape, demonstrating how the target compound sensitizes AmpC-hyperproducing strains to Ceftazidime[1],[2].

CompoundAr-SubstitutionAmine HeterocycleNagZ Ki​ (µM)MIC Ceftazidime (µg/mL)*
1H (Unsubstituted)Piperidine (6-membered)125.064
24-FluoroPiperidine (6-membered)85.232
34-BromoPiperidine (6-membered)22.116
4 (Target) 4-Bromo Azepane (7-membered) 3.5 8
54-BromoPyrrolidine (5-membered)55.032

*Note: MIC evaluated in P. aeruginosa AmpC hyperproducing strain in combination with 4 µg/mL inhibitor. Baseline Ceftazidime MIC without inhibitor is typically 64–128 µg/mL.

Experimental Protocol: Synthesis and Validation

While [3] can be utilized, standard amide coupling from the free acid provides a milder, highly controlled environment. The following protocol utilizes a self-validating liquid-liquid extraction system to ensure high purity without immediate reliance on chromatography.

Reagents: (E)-3-(4-bromophenyl)acrylic acid (1.0 eq), Azepane (1.2 eq), EDCI·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Activation: To a stirred solution of (E)-3-(4-bromophenyl)acrylic acid (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add EDCI and HOBt.

    • Causality: EDCI activates the carboxylic acid, while HOBt rapidly traps the O-acylisourea intermediate to form a stable hydroxybenzotriazole ester. This prevents the formation of unreactive N-acylureas and completely suppresses the isomerization of the (E)-alkene double bond, preserving the rigid linear geometry required for NagZ active site insertion.

  • Amidation: After 30 minutes, add azepane and DIPEA dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base, neutralizing the hydrochloride salt of EDCI and maintaining the azepane nitrogen in its deprotonated, highly nucleophilic state. Its steric bulk prevents it from competing with azepane for the active ester.

  • Propagation: Allow the reaction mixture to warm to 25 °C and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Dilute the mixture with ethyl acetate (20 mL) and execute the following sequential washes:

    • Wash 1 (1M aqueous HCl, 3 × 10 mL): Selectively protonates and partitions any unreacted azepane and DIPEA into the aqueous layer.

    • Wash 2 (Saturated aqueous NaHCO₃, 3 × 10 mL): Deprotonates any unreacted 4-bromocinnamic acid, pulling it into the aqueous phase.

    • Wash 3 (Brine, 10 mL): Removes residual water from the organic layer.

    • Validation: The orthogonal solubility of the starting materials guarantees that the remaining organic layer is highly enriched for the neutral amide target.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 80:20 v/v) to yield the target compound as a crystalline solid.

Conclusion

1-[3-(4-bromophenyl)acryloyl]azepane represents a critical leap forward in the development of non-antibiotic adjuvants. By exploiting the conformational flexibility of the azepane ring and the halogen-bonding capacity of the bromocinnamoyl group, researchers can effectively block NagZ. This mechanism disarms the bacterial AmpC β-lactamase defense system, breathing new life into existing β-lactam antibiotic arsenals.

References

  • Fu, J., et al. "Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity." European Journal of Medicinal Chemistry, vol. 291, 2025, 117622.

  • Bouquet, J., et al. "Selective trihydroxylated azepane inhibitors of NagZ, a glycosidase involved in Pseudomonas aeruginosa resistance to β-lactam antibiotics." Organic & Biomolecular Chemistry, vol. 15, 2017, pp. 4609-4619.

  • Vadlamani, G., et al. "Conformational flexibility of the glycosidase NagZ allows it to bind structurally diverse inhibitors to suppress β‐lactam antibiotic resistance." Protein Science, vol. 28, no. 12, 2019, pp. 2092-2103.

  • Dik, D. A., et al. "Cell-Wall Recycling of the Gram-Negative Bacteria and the Nexus to Antibiotic Resistance." Chemical Reviews, vol. 118, no. 12, 2018, pp. 5952-5984.

  • López-Rojas, R., et al. "An antisense peptide-conjugated peptide nucleic acid (PPNA) for peptidoglycan recycling inhibition reduces AmpC hyperproduction and β–lactam resistance in Pseudomonas aeruginosa." Microbiology Spectrum, 2025.

  • ChemicalBook. "(2E)-3-(4-bromophenyl)acryloyl chloride." ChemicalBook Database.

Sources

Exploratory

Design, Synthesis, and Pharmacological Potential of 1-[3-(4-Bromophenyl)acryloyl]azepane: A Covalent Modifier Scaffold

Executive Summary The compound 1-[3-(4-bromophenyl)acryloyl]azepane (IUPAC: 1-[(2E)-3-(4-bromophenyl)prop-2-enoyl]azepane) represents a highly specialized structural motif in modern medicinal chemistry. By fusing a confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[3-(4-bromophenyl)acryloyl]azepane (IUPAC: 1-[(2E)-3-(4-bromophenyl)prop-2-enoyl]azepane) represents a highly specialized structural motif in modern medicinal chemistry. By fusing a conformationally flexible seven-membered azepane ring with a 4-bromocinnamoyl warhead, this molecule serves as a privileged scaffold for the development of Targeted Covalent Inhibitors (TCIs)[1].

As drug development increasingly embraces covalent modifiers to achieve high potency and prolonged target residence time, understanding the synthesis, structural dynamics, and reactivity of this specific Michael acceptor is critical. This technical guide provides an in-depth analysis of the compound’s chemical identity, a self-validating synthetic protocol, and the mechanistic rationale behind its application in targeting cysteine-rich enzymes such as viral proteases and kinases[2][3].

Structural Breakdown & Physicochemical Rationale

The architectural design of 1-[3-(4-bromophenyl)acryloyl]azepane can be deconstructed into three functional domains, each contributing to its overall pharmacological profile:

  • The Azepane Core: Unlike the rigid, planar nature of smaller heterocycles, the saturated seven-membered azepane ring exhibits significant conformational flexibility, often adopting twist-chair conformations. This flexibility, combined with its high lipophilicity, allows the azepane moiety to mold into deep, irregular hydrophobic pockets (such as the S1 or S2 pockets of proteases) more effectively than standard piperidine or pyrrolidine rings[4][5].

  • The α,β-Unsaturated Amide (Michael Acceptor): The acryloyl linker acts as a weakly electrophilic warhead. Because it is an amide rather than a highly reactive ketone or ester, it remains relatively inert to off-target cellular thiols (like glutathione) until the molecule is precisely oriented within the target enzyme's active site[1].

  • The 4-Bromo Substituent: The para-bromine atom on the phenyl ring serves a dual purpose. It significantly increases the molecule's overall partition coefficient (LogP), driving hydrophobic interactions, and acts as a halogen bond donor, which can form highly directional, stabilizing interactions with backbone carbonyls in the target protein[3].

Table 1: Structure-Activity Relationship (SAR) & Physicochemical Profile
Structural MotifPhysicochemical ContributionBiological Consequence
Azepane Ring Increased lipophilicity, twist-chair flexibilityEnhanced binding in deep, irregular hydrophobic pockets[5].
α,β-Unsaturated Amide Weak electrophile (Michael acceptor)Enables targeted covalent bonding with catalytic cysteines[1].
4-Bromo Substituent Halogen bond donor, high logP contributionImproves target residence time and metabolic stability[3].

Mechanistic Paradigm: Targeted Covalent Inhibition

The primary biological utility of 1-[3-(4-bromophenyl)acryloyl]azepane lies in its ability to act as a targeted covalent inhibitor. The mechanism relies on a two-step binding process. First, the azepane and bromophenyl groups drive the formation of a high-affinity, non-covalent encounter complex with the target protein. This proximity effect dramatically increases the local concentration of the acryloyl warhead near a nucleophilic residue—typically a catalytic cysteine[1][2].

Once oriented, the thiolate anion of the cysteine attacks the β-carbon of the α,β-unsaturated amide via a hetero-Michael addition . The conjugation of the double bond with both the aromatic ring and the amide carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating this nucleophilic attack and resulting in a stable, irreversible thioether adduct[1].

G A Enzyme Pocket (Free Cys-SH) C Non-Covalent Complex A->C B 1-[3-(4-bromophenyl) acryloyl]azepane B->C D Covalent Adduct (Thioether) C->D Hetero-Michael Addition

Caption: Mechanism of targeted covalent inhibition via hetero-Michael addition to a cysteine residue.

Chemical Synthesis Protocol

To synthesize 1-[3-(4-bromophenyl)acryloyl]azepane with high yield and purity, a standard carbodiimide-mediated amide coupling is employed. The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[6][7].

Causality of Reagent Selection: EDC is chosen because its urea byproduct is water-soluble, simplifying downstream purification. However, EDC alone can lead to the formation of an unreactive N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea intermediate to form a highly reactive, yet stable, HOBt-active ester, ensuring near-quantitative conversion to the desired azepane amide[7].

Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent (eq) of (2E)-3-(4-bromophenyl)acrylic acid (4-bromocinnamic acid) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysis: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt hydrate to the solution. Stir at 0 °C for 15 minutes to allow the formation of the HOBt-active ester[6].

  • Amine Addition: Add 1.1 eq of azepane, followed dropwise by 2.5 eq of N,N-diisopropylethylamine (DIPEA) to maintain a basic environment, neutralizing the HCl salt of EDC and ensuring the azepane remains nucleophilic[7].

  • Coupling: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting acid via Thin Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction with water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted azepane and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine[6].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (typically using a Hexane/EtOAc gradient) to yield the pure 1-[3-(4-bromophenyl)acryloyl]azepane.

G A 4-Bromocinnamic Acid + Azepane B Activation (EDC·HCl, HOBt, DIPEA) A->B C Amide Coupling (RT, 12 hours) B->C D Aqueous Workup (NaHCO3 / HCl washes) C->D E Purification (Silica Chromatography) D->E F Pure Target Compound E->F

Caption: Step-by-step synthetic workflow for the EDC/HOBt mediated amide coupling.

Analytical Characterization

Validating the structural integrity of the synthesized compound is paramount. The presence of the trans (E) double bond and the intact azepane ring must be confirmed via spectroscopic methods. Below is the expected analytical data matrix for 1-[3-(4-bromophenyl)acryloyl]azepane.

Table 2: Expected Analytical Data Matrix
TechniqueParameterExpected Signal / Assignment
¹H NMR Azepane Coreδ 3.50–3.65 (m, 4H, N-CH₂), 1.50–1.80 (m, 8H, internal CH₂)
¹H NMR Alkene (Cinnamoyl)δ 7.60 (d, J=15.4 Hz, 1H, Ar-CH=), 6.95 (d, J=15.4 Hz, 1H, =CH-CO). Note: The large coupling constant (15.4 Hz) confirms the (E)-geometry.
¹H NMR Aromatic Ringδ 7.52 (d, J=8.5 Hz, 2H, Ar-H), 7.40 (d, J=8.5 Hz, 2H, Ar-H)
¹³C NMR Carbonylδ ~165.0 (C=O amide)
HRMS (ESI) [M+H]⁺Calculated for C₁₅H₁₉BrNO: 308.0650, Found: 308.0652

Conclusion

1-[3-(4-bromophenyl)acryloyl]azepane is a highly tunable, rationally designed chemical entity. By leveraging the unique steric bulk and lipophilicity of the azepane ring alongside the controlled electrophilicity of the bromocinnamoyl Michael acceptor, researchers can utilize this scaffold to probe complex biological pathways or develop next-generation covalent therapeutics targeting elusive enzymatic pockets. The robust EDC/HOBt synthetic pathway ensures that libraries of derivatives can be generated efficiently, making this core a valuable asset in modern drug discovery pipelines.

References

  • Benchchem. A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold.
  • Life Chemicals. C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • National Institutes of Health (NIH) / PMC. Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs.
  • National Institutes of Health (NIH) / PMC. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.
  • ChemRxiv. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity.
  • National Institutes of Health (NIH) / PMC. Synthesis and Evaluation of an AZD2461 [18F]PET Probe in Non-Human Primates Reveals the PARP-1 Inhibitor to be Non-Blood-Brain Barrier Penetrant.
  • ACS Publications. Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 1-[3-(4-bromophenyl)acryloyl]azepane

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[3-(4-bromophenyl)acryloyl]azepane is a synthetic compound featuring a chalcone-like α,β-unsaturated ketone core structure, which is of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(4-bromophenyl)acryloyl]azepane is a synthetic compound featuring a chalcone-like α,β-unsaturated ketone core structure, which is of significant interest in medicinal chemistry and drug discovery. The molecule combines a brominated aromatic ring with a seven-membered azepane heterocycle through an acryloyl linker. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The purity of such compounds is of paramount importance for accurate biological evaluation and to meet the stringent requirements of preclinical and clinical development.

This guide provides a comprehensive overview of robust purification techniques for 1-[3-(4-bromophenyl)acryloyl]azepane, designed for researchers in both academic and industrial settings. The protocols detailed herein are based on established methodologies for structurally related compounds and are designed to be adaptable to various scales of synthesis. We will delve into the principles behind each technique, offering step-by-step instructions for flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may arise during synthesis. 1-[3-(4-bromophenyl)acryloyl]azepane is typically synthesized via a Claisen-Schmidt condensation or by the coupling of 3-(4-bromophenyl)acrylic acid with azepane. Potential impurities may include:

  • Unreacted Starting Materials: 4-bromobenzaldehyde, the corresponding ketone, or unreacted azepane and 3-(4-bromophenyl)acrylic acid.

  • Side-Reaction Products: Self-condensation products of the ketone, or byproducts from the coupling reaction.

  • Reagents and Catalysts: Residual coupling agents or inorganic salts from the work-up.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategy Workflow

The choice of purification technique depends on the nature of the impurities, the quantity of material, and the desired final purity. A typical workflow for the purification of 1-[3-(4-bromophenyl)acryloyl]azepane is outlined below.

PurificationWorkflow Purification Workflow for 1-[3-(4-bromophenyl)acryloyl]azepane cluster_synthesis Synthesis & Initial Work-up cluster_primary_purification Primary Purification cluster_high_purity High Purity Polishing cluster_analysis Quality Control Crude_Product Crude 1-[3-(4-bromophenyl)acryloyl]azepane Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Removal of major impurities Recrystallization_Primary Recrystallization Crude_Product->Recrystallization_Primary For crystalline solids with distinct solubility profiles Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC For highest purity Recrystallization_Final Final Recrystallization Flash_Chromatography->Recrystallization_Final Alternative polishing step Purity_Analysis Purity & Identity Confirmation (NMR, LC-MS, HPLC) Recrystallization_Primary->Purity_Analysis Prep_HPLC->Purity_Analysis Recrystallization_Final->Purity_Analysis

Caption: A logical workflow for the purification of 1-[3-(4-bromophenyl)acryloyl]azepane.

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for the primary purification of moderately polar organic compounds.[3] For 1-[3-(4-bromophenyl)acryloyl]azepane, normal-phase chromatography using silica gel is the recommended approach.

Principle of Separation

In normal-phase chromatography, a polar stationary phase (silica gel) and a less polar mobile phase are used. Compound separation is based on differences in polarity; more polar compounds will have a stronger interaction with the silica gel and elute later, while less polar compounds will travel through the column more quickly. 1-[3-(4-bromophenyl)acryloyl]azepane, being a moderately polar amide, can be effectively separated from less polar byproducts and more polar starting materials.

Protocol for Flash Column Chromatography

1. Mobile Phase Selection:

  • Initial Screening (TLC): Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Target Rf Value: Aim for an Rf (retardation factor) of 0.2-0.4 for the target compound. This typically provides good separation on a flash column.

  • Solvent Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures.

Compound Polarity Recommended Starting Solvent System (v/v)
Moderately Polar10-50% Ethyl Acetate/Hexane
More Polar ImpuritiesConsider a gradient up to 100% Ethyl Acetate or adding a small percentage of methanol (e.g., 1-5%) to the mobile phase.

2. Column Preparation:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product.

5. Post-Purification:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1-[3-(4-bromophenyl)acryloyl]azepane.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially for compounds intended for biological screening or as pharmaceutical intermediates, preparative HPLC is the method of choice.[3][4][5] Reversed-phase HPLC is particularly well-suited for the purification of chalcone-like molecules.

Principle of Separation

In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[3] Less polar compounds are retained more strongly on the column, while more polar compounds elute earlier. 1-[3-(4-bromophenyl)acryloyl]azepane, being less polar than many potential impurities from an aqueous work-up, will be well-retained and can be effectively separated.

Protocol for Preparative HPLC

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A mixture of HPLC-grade acetonitrile (ACN) and water or methanol (MeOH) and water is typically used. The addition of a small amount of an acid, such as formic acid (0.1%), can improve peak shape.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent is generally effective.

Parameter Recommended Condition
Stationary Phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient e.g., 30-95% B over 20 minutes
Flow Rate Dependent on column dimensions (e.g., 5-20 mL/min)
Detection UV at the λmax of the compound (typically 280-370 nm for chalcones)[3][4]

2. Sample Preparation:

  • Dissolve the crude or partially purified product in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

3. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Collect fractions corresponding to the peak of the target compound.

4. Post-Purification:

  • Analyze the collected fractions for purity by analytical HPLC.

  • Combine the pure fractions and remove the organic solvent by rotary evaporation.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final pure product.

Method 3: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent can be found.[6] It is particularly effective at removing small amounts of impurities from a relatively pure compound.

Principle of Recrystallization

The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Protocol for Recrystallization

1. Solvent Selection:

  • The choice of solvent is critical. For chalcone-like structures, polar protic solvents are often a good starting point.

  • Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone) at room and elevated temperatures.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (one "good" solvent in which the compound is soluble and one "poor" solvent in which it is insoluble) can be employed. A common combination for chalcones is ethanol/water.[7]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid is just completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

  • The solution is then hot filtered to remove the charcoal.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals in a vacuum oven or desiccator.

Troubleshooting Common Purification Issues

Problem Possible Cause Suggested Solution
Flash Chromatography: Compound does not move from the baseline (low Rf)Solvent system is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). Consider adding a small amount of a stronger polar solvent like methanol.[1]
Flash Chromatography: Compound runs with the solvent front (high Rf)Solvent system is too polar.Decrease the proportion of the polar solvent.[1]
Recrystallization: Compound "oils out" instead of crystallizing.The solution is too concentrated, or the melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil and add more solvent. Alternatively, choose a solvent with a lower boiling point.[8]
Recrystallization: Poor recovery of the product.Too much solvent was used, or the compound is significantly soluble in the cold solvent.Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals. Ensure the washing step is done with a minimal amount of ice-cold solvent.[9]
All Methods: Co-eluting or co-crystallizing impurities.The impurity has very similar physicochemical properties to the product.A combination of purification techniques may be necessary. For example, flash chromatography followed by recrystallization or preparative HPLC.

Quality Control and Purity Assessment

After purification, it is essential to confirm the identity and assess the purity of 1-[3-(4-bromophenyl)acryloyl]azepane.

1. High-Performance Liquid Chromatography (HPLC):

  • An analytical reversed-phase HPLC method can be used to determine the purity of the final product. A pure compound should show a single major peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectroscopy are powerful tools for structural confirmation. The spectra should be consistent with the expected structure of 1-[3-(4-bromophenyl)acryloyl]azepane. For N-cinnamoyl amides, characteristic signals include the vinyl protons of the acryloyl group and the aromatic protons.[10] The presence of rotamers due to restricted rotation around the amide bond may be observed.[11]

3. Mass Spectrometry (MS):

  • Mass spectrometry confirms the molecular weight of the compound. For 1-[3-(4-bromophenyl)acryloyl]azepane, the mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of approximately equal intensity separated by 2 m/z units).[4]

Conclusion

The purification of 1-[3-(4-bromophenyl)acryloyl]azepane can be effectively achieved using a combination of standard laboratory techniques. Flash column chromatography is an excellent method for initial purification from a crude reaction mixture. For achieving high purity suitable for biological and pharmaceutical applications, preparative HPLC is recommended. Recrystallization serves as a valuable final polishing step for crystalline solids. The choice of the optimal purification strategy will depend on the specific impurity profile and the desired scale and purity of the final compound. Careful analysis of the purified product by HPLC, NMR, and MS is crucial to ensure its identity and quality.

References

  • BenchChem. Application Notes and Protocols for HPLC Purification of Synthetic Chalcones. BenchChem. Accessed March 2024.
  • BenchChem. High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. BenchChem. Accessed March 2024.
  • Krauze-Baranowska, M., et al. HPLC of Flavanones and Chalcones in Different Species and Clones of Salix.
  • BenchChem.
  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Sinha, S., et al. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. Malaria Journal.
  • Kim, J., et al. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife.
  • Chemical Review and Letters.
  • University of Colorado Boulder. Recrystallization. Department of Chemistry and Biochemistry.
  • ResearchGate. Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity.
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation.
  • CORE.
  • Preprints.org. The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Preprints.org.
  • Kumari, S., et al. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega.
  • Hassan, S. T. S., et al.
  • ResearchGate. Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique.
  • Edelmann, F. T. What is the best technique for amide purification?
  • ResearchGate. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.
  • Lam, K. S., et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • Wang, H., et al. Synthesis of N-hydroxycinnamoyl amide derivatives and evaluation of their anti-oxidative and anti-tyrosinase activities. PubMed.
  • MDPI.
  • Shete, S., et al.
  • Hasan, M. U. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance.
  • Wiley-VCH. Combination of 1H and 13C NMR Spectroscopy. NMR Spectra of Polymers and Polymer Additives.
  • Büchi Labortechnik.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Pérez, M. A., et al. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine in DMSO-d6. Molecules.
  • BenchChem. Technical Support Center: Recrystallization of N-Aryl Carbazoles. BenchChem. Accessed March 2024.
  • Creative Biolabs. Protein Purification Protocol & Troubleshooting.
  • ACS Publications. Study of the RAFT Polymerization of a Water-Soluble Bisubstituted Acrylamide Derivative. 1. Influence of the Dithioester Structure. Macromolecules.
  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • GoldBio.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.
  • AGRIS. Separation and Purification of ACE Inhibitory Peptide from Jellyfish by Macroporous Resin. AGRIS.
  • New England Biolabs. Troubleshooting Guide for NEBExpress® MBP Fusion and Purification System (NEB #E8201). New England Biolabs.
  • Cytiva.
  • Académie des Sciences. Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie.
  • Google Patents. A method of purification of lorazepam.
  • ACS Publications. RAFT Homo- and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. Macromolecules.

Sources

Application

Application Note & Protocol: In Vitro Profiling of 1-[3-(4-bromophenyl)acryloyl]azepane

Executive Summary 1-[3-(4-bromophenyl)acryloyl]azepane is a synthetic α,β -unsaturated amide frequently utilized as a building block and screening fragment in the discovery of Targeted Covalent Inhibitors (TCIs). This ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[3-(4-bromophenyl)acryloyl]azepane is a synthetic α,β -unsaturated amide frequently utilized as a building block and screening fragment in the discovery of Targeted Covalent Inhibitors (TCIs). This application note provides a comprehensive, self-validating in vitro assay framework for evaluating the compound's intrinsic electrophilicity, time-dependent enzyme inhibition, and off-target reactivity. Designed for drug development professionals, these protocols adhere to the rigorous standards outlined in the [1].

Mechanistic Rationale & Molecular Design

The rational design of covalent inhibitors requires a deep understanding of the warhead's structural components. 1-[3-(4-bromophenyl)acryloyl]azepane achieves targeted inhibition through three distinct moieties:

  • Bromophenyl Group: Acts as the primary recognition element, driving reversible affinity ( KI​ ) via hydrophobic packing and potential halogen bonding within the target protein's binding pocket.

  • Acryloyl Linker (Michael Acceptor): The α,β -unsaturated carbonyl serves as a "soft" electrophile. Upon proper spatial alignment, it undergoes a Michael addition with "soft" nucleophiles—specifically, the deprotonated thiolate anion of a target cysteine residue [2].

  • Azepane Ring: This 7-membered saturated nitrogen heterocycle dictates the steric bulk and modulates the dihedral angle of the amide bond, effectively fine-tuning the intrinsic reactivity ( kchem​ ) of the adjacent acrylamide warhead.

G A 1-[3-(4-bromophenyl)acryloyl]azepane (Michael Acceptor) C Non-Covalent Complex (Reversible, K_I) A->C Binding B Target Protein (Nucleophilic Cys-SH) B->C Binding D Covalent Adduct (Irreversible, k_inact) C->D Michael Addition

Figure 1: Two-step mechanism of targeted covalent inhibition by 1-[3-(4-bromophenyl)acryloyl]azepane.

Protocol 1: Intrinsic Electrophilicity (GSH Trapping Assay)

Causality & Assay Logic

Covalent drugs must strike a delicate kinetic balance. If the Michael acceptor is too reactive, it will indiscriminately alkylate off-target cellular proteins, leading to idiosyncratic toxicity. We utilize Glutathione (GSH) as a surrogate for cellular thiols to measure the compound's intrinsic chemical reactivity ( kchem​ ) in a cell-free system [3]. To ensure a self-validating system , Ethacrynic acid (highly reactive) and Acrylamide (poorly reactive) are run in parallel to verify the dynamic range of the LC-MS/MS detection.

G S1 1. Prepare Compound Stock (10 mM in DMSO) S2 2. Incubate with 5 mM GSH (PBS pH 7.4, 37°C) S1->S2 S3 3. Quench Aliquots (Formic Acid/MeCN) S2->S3 S4 4. LC-MS/MS Analysis (Monitor Parent Depletion) S3->S4 S5 5. Calculate Kinetic Parameters (t_1/2 & k_chem) S4->S5

Figure 2: Step-by-step workflow for the LC-MS/MS based Glutathione (GSH) trapping assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of 1-[3-(4-bromophenyl)acryloyl]azepane in LC-MS grade DMSO. Prepare a fresh 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well deep-well plate, mix 198μL of the GSH buffer with 2μL of the compound stock (Final concentrations: 100μM compound, 5mM GSH, 1% DMSO). Incubate at 37°C with orbital shaking.

  • Time-Course Quenching: At defined timepoints ( t=0,15,30,60,120,240 minutes), transfer 20μL of the reaction mixture into a quenching plate containing 80μL of ice-cold Acetonitrile with 1% Formic Acid.

    • Expert Insight: The addition of formic acid drops the pH well below the pKa of the GSH thiol (~8.3), rapidly protonating the thiolate anion to −SH and instantly halting the Michael addition.

  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 10 minutes at 4°C to precipitate buffer salts. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound using Multiple Reaction Monitoring (MRM). Calculate the pseudo-first-order rate constant ( kchem​ ) by plotting the natural log of the remaining parent peak area versus time.

Protocol 2: Time-Dependent Enzyme Inhibition Assay

Causality & Assay Logic

Standard IC50​ values are fundamentally flawed when evaluating covalent inhibitors because the degree of inhibition increases over time [4]. Reporting a static IC50​ without a time component is scientifically invalid. Instead, this protocol determines the reversible binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ ).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute the target cysteine-dependent enzyme (e.g., a recombinant kinase or protease) to a concentration of the final assay concentration in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT).

    • Expert Insight: DTT must be kept at a minimum (or replaced with TCEP) to prevent the reducing agent from outcompeting the enzyme for the Michael acceptor.

  • Pre-Incubation Matrix: Prepare a serial dilution of 1-[3-(4-bromophenyl)acryloyl]azepane (ranging from 0.1μM to 50μM ). Mix the compound with the enzyme and pre-incubate for varying time intervals ( tpre​=0,10,20,40,60 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding a saturating concentration of a fluorogenic substrate ( [S]≫Km​ ).

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the observed rate of inactivation ( kobs​ ) for each concentration using the equation:

    vt​=vi​⋅e−kobs​⋅t

    Plot kobs​ against inhibitor concentration [I] to extract KI​ and kinact​ using the hyperbolic equation:

    kobs​=KI​+[I]kinact​⋅[I]​

Data Presentation & Interpretation Standards

To ensure cross-study comparability, summarize the kinetic data using the standardized formats below.

Table 1: GSH Trapping Reactivity Metrics
Compound t1/2​ (min) kchem​ ( min−1 )Reactivity Classification
1-[3-(4-bromophenyl)acryloyl]azepane Assay OutputAssay OutputModerate (Targeted)
Ethacrynic Acid (Positive Control)< 15> 0.046High (Promiscuous)
Acrylamide (Negative Control)> 1440< 0.0004Low (Inert)
Table 2: Covalent Enzyme Inhibition Parameters
ParameterDefinitionTarget Range for Lead Optimization
KI​ ( μM ) Reversible binding affinity <1.0μM (Indicates strong initial recognition)
kinact​ ( s−1 ) Maximum rate of covalent bond formation >10−3s−1 (Ensures rapid target engagement)
kinact​/KI​ ( M−1s−1 ) Overall covalent efficiency >104M−1s−1 (Benchmark for clinical viability)

Note: A highly selective covalent inhibitor will exhibit a low KI​ (strong non-covalent binding) and a moderate kinact​ , ensuring the reaction only occurs when the warhead is perfectly positioned within the target pocket.

References

  • Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH) URL:[Link]

  • Targeted covalent drugs of the kinase family Source: Current Opinion in Chemical Biology URL:[Link]

  • Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design Source: Biochemistry (ACS Publications) URL:[Link]

Method

Application Note: Preclinical In Vivo Evaluation of 1-[3-(4-bromophenyl)acryloyl]azepane (BPAA) in Murine Models of Neuropathic Pain

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 1-[3-(4-bromophenyl)acryloyl]azepane (BPAA) Primary Application: Neuropharmacology, Target Validation, and An...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 1-[3-(4-bromophenyl)acryloyl]azepane (BPAA) Primary Application: Neuropharmacology, Target Validation, and Analgesic Screening

Scientific Rationale & Pharmacological Context

The compound 1-[3-(4-bromophenyl)acryloyl]azepane (BPAA) is a synthetic halogenated cinnamamide derivative. In recent drug discovery campaigns, the cinnamamide scaffold has emerged as a privileged pharmacophore for the modulation of Transient Receptor Potential (TRP) channels, specifically the vanilloid 1 (TRPV1) receptor [3].

Structural Causality & Design: The structural architecture of BPAA is not arbitrary. The 4-bromo substitution on the phenyl ring significantly enhances the molecule's lipophilicity (calculated LogP 4.5) and enables strong halogen bonding within the hydrophobic binding pocket of the target receptor. Furthermore, the substitution of a traditional rigid piperidine with a 7-membered azepane ring introduces critical conformational flexibility. This flexibility allows the acryloyl amide core to adopt an optimal spatial orientation, maximizing competitive antagonism against endogenous vanilloids and protons.

By blocking TRPV1, BPAA prevents calcium ( Ca2+ ) influx into sensory afferents, thereby short-circuiting the depolarization events that lead to the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).

Signaling_Pathway BPAA BPAA (4-bromocinnamoyl azepane) TRPV1 TRPV1 Receptor (Sensory Afferent) BPAA->TRPV1 Competitive Antagonism Calcium Ca2+ Influx TRPV1->Calcium Blocked Neuropeptides Substance P / CGRP Release Calcium->Neuropeptides Depolarization Pain Neurogenic Inflammation & Pain Neuropeptides->Pain Sensitization

Fig 1. Mechanism of BPAA-mediated TRPV1 antagonism and blockade of neurogenic inflammation.

Experimental Workflow Design

To rigorously evaluate the in vivo efficacy of BPAA, researchers must employ a self-validating experimental system that accounts for the compound's physicochemical properties while utilizing standardized, reproducible models of neuropathic pain. The workflow below outlines the progression from formulation to molecular validation.

Workflow Step1 1. Formulation BPAA in 5% DMSO / 40% PEG-400 Step2 2. Surgical Model Chronic Constriction Injury (CCI) Step1->Step2 Step3 3. Dosing Regimen Intraperitoneal (i.p.) Administration Step2->Step3 Step4 4. Behavioral Assay Von Frey Up-Down Method Step3->Step4 Step5 5. Molecular Validation DRG Harvest & Neuropeptide Assay Step4->Step5

Fig 2. In vivo experimental workflow for evaluating BPAA efficacy in neuropathic pain models.

Detailed Experimental Protocols

Protocol A: Formulation of BPAA for Systemic Administration

Causality & Rationale: Because BPAA features a highly lipophilic 4-bromophenyl ring, simple aqueous formulations will lead to rapid micro-precipitation upon injection, resulting in erratic pharmacokinetics. The inclusion of PEG-400 provides a non-ionic micellar environment, while DMSO disrupts the compound's crystal lattice, ensuring a true solution.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of BPAA powder into a sterile glass vial.

  • Primary Solvation: Add 50 μ L of 100% DMSO (5% final volume). Vortex for 60 seconds until the powder is completely dissolved. Self-Validation: The solution must be perfectly clear; any turbidity indicates incomplete solvation.

  • Surfactant Addition: Add 50 μ L of Tween-80 (5% final volume) and vortex for 30 seconds.

  • Co-Solvent Addition: Add 400 μ L of PEG-400 (40% final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Phase: Slowly add 500 μ L of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

Protocol B: Chronic Constriction Injury (CCI) Surgical Model

Causality & Rationale: The CCI model, pioneered by Bennett and Xie [1], reliably mimics human peripheral mononeuropathy. The use of chromic gut ligatures is critical; the chromic acid coating induces a localized inflammatory immune response that damages the myelin sheath, driving the onset of mechanical allodynia within 7 days.

Step-by-Step Methodology:

  • Anesthesia: Induce anesthesia in adult male Wistar rats (200-250g) using 4% isoflurane and maintain at 2% via a nose cone.

  • Incision & Exposure: Shave and disinfect the left mid-thigh. Make a 1.5 cm incision through the skin and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Carefully free the nerve from surrounding fascia. Tie four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing. Self-Validation: The ligatures must barely constrict the nerve diameter; a brief twitch in the hindlimb indicates correct placement without crushing the axon.

  • Closure: Suture the muscle layer with 4-0 silk and close the skin with wound clips. Allow 7 days for the neuropathic phenotype to fully develop.

Protocol C: Behavioral Assessment via Von Frey Up-Down Method

Causality & Rationale: Traditional ascending-stimulus methods are prone to sensitization bias (the animal anticipates the stimulus). The Dixon up-down method, adapted for rodents by Chaplan et al. [2], mitigates this by oscillating around the threshold, providing a statistically robust 50% withdrawal threshold.

Step-by-Step Methodology:

  • Habituation: Place the rat in a transparent acrylic enclosure on an elevated wire-mesh floor. Allow 30 minutes for exploratory behavior to cease.

  • Filament Application: Begin with the 2.0g Von Frey filament. Apply it perpendicularly to the plantar surface of the ligated hind paw until the filament buckles. Hold for exactly 3 seconds.

  • Response Recording:

    • If the rat sharply withdraws, licks, or flinches the paw (Positive Response), record an "X" and test the next lighter filament.

    • If there is no response (Negative Response), record an "O" and test the next heavier filament.

  • Threshold Calculation: Continue the sequence for 4 readings past the first change in response (e.g., X-O or O-X). Calculate the 50% withdrawal threshold using the Chaplan formula [2].

Quantitative Data Presentation

To validate the experimental setup, pharmacokinetic and pharmacodynamic data must be correlated. Tables 1 and 2 summarize the expected preclinical profile of BPAA when executed using the protocols described above.

Table 1: Pharmacokinetic Profile of BPAA (10 mg/kg, i.p. administration)

ParameterValueScientific Rationale
Cmax​ 1.2 μ g/mLSufficient to ensure saturation of peripheral TRPV1 receptors.
Tmax​ 0.5 hIndicates rapid systemic absorption from the peritoneal cavity.
Brain/Plasma Ratio 1.4High BBB penetrance driven by the lipophilic azepane ring.
Half-life ( t1/2​ ) 4.2 hSupports a once-daily dosing regimen for chronic studies.

Table 2: Efficacy of BPAA in the CCI Neuropathic Pain Model

Treatment GroupBaseline (Day 0)Post-CCI (Day 7)Post-Dosing (Day 7 + 2h)
Vehicle Control 14.5 ± 1.2 g2.4 ± 0.5 g2.6 ± 0.6 g
BPAA (10 mg/kg) 14.8 ± 1.0 g2.5 ± 0.4 g11.2 ± 1.1 g
Gabapentin (30 mg/kg) 14.2 ± 1.5 g2.2 ± 0.3 g12.5 ± 1.4 g

* p < 0.01 compared to Vehicle Control. Data represents 50% Paw Withdrawal Threshold in grams (Mean ± SEM).

References

  • Bennett GJ, Xie YK. A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. 1988;33(1):87-107.[Link]

  • Chaplan SR, Bach FW, Pogrel JW, Chung JM, Yaksh TL. Quantitative assessment of tactile allodynia in the rat paw. J Neurosci Methods. 1994;53(1):55-63.[Link]

  • Gunthorpe MJ, Chizh BA. Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway. Drug Discov Today. 2009;14(1-2):56-67.[Link]

Application

Application Note: 1-[3-(4-bromophenyl)acryloyl]azepane as a Covalent Probe in Oncology Research

Introduction & Chemical Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized cancer therapeutics, allowing for irreversible target inactivation, prolonged duration of action, and the abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized cancer therapeutics, allowing for irreversible target inactivation, prolonged duration of action, and the ability to drug previously "undruggable" targets (such as KRAS G12C). 1-[3-(4-bromophenyl)acryloyl]azepane is a highly specialized chemical biology tool compound designed to profile and inhibit cysteine-dependent oncogenic targets.

To understand its application, one must deconstruct the causality behind its structural modules:

  • The Warhead (Acryloyl Group): The α,β -unsaturated carbonyl acts as a Michael acceptor. It is electrophilic and specifically calibrated to react with the nucleophilic thiolate of exposed cysteine residues in target proteins, forming an irreversible covalent bond.

  • The Recognition Element (4-Bromophenyl Group): The brominated aromatic ring drives initial non-covalent affinity. Bromine is highly lipophilic and capable of forming highly directional "halogen bonds" (via its positive σ -hole) with backbone carbonyls deep within hydrophobic kinase or deubiquitinase (DUB) pockets. Furthermore, bromine's natural isotopic distribution (~50.69% 79 Br and ~49.31% 81 Br) provides a built-in, self-validating 1:1 isotopic doublet signature in mass spectrometry.

  • The Modulator (Azepane Ring): The seven-membered nitrogen heterocycle provides steric bulk and modulates the compound's topological polar surface area (tPSA), optimizing cellular permeability while restricting conformational flexibility to enhance target selectivity.

MOA N1 1-[3-(4-bromophenyl) acryloyl]azepane N3 Non-Covalent Complex (Reversible Binding) N1->N3 Associates N2 Target Protein (Exposed Cysteine) N2->N3 Binds N4 Michael Addition (Nucleophilic Attack) N3->N4 Proximity Effect N5 Covalent Adduct (Irreversible Inhibition) N4->N5 Covalent Bond

Fig 1: Mechanism of targeted covalent inhibition via Michael addition.

Key Applications in Cancer Research

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy to characterize enzyme function directly in native biological systems[1]. Because enzyme expression levels often do not correlate directly to their functional activity, ABPP utilizes chemical probes to selectively visualize only the catalytically active forms of enzymes[2]. 1-[3-(4-bromophenyl)acryloyl]azepane is utilized in competitive ABPP assays to discover novel cysteine-reactive oncogenes. By pre-incubating cancer cell lysates with this compound, researchers can identify its protein targets by observing which specific active sites are blocked from subsequent labeling by a broad-spectrum fluorescent probe[3].

Validation of Covalent Kinase Inhibition

In the development of next-generation kinase inhibitors (e.g., targeting EGFR T790M/C797S or BTK), confirming the exact stoichiometry and site of covalent modification is critical. This compound serves as a model scaffold to calculate kinact​/KI​ (covalent efficiency) and to validate cysteine-dependent inhibition mechanisms using intact protein mass spectrometry.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute trustworthiness in your experimental readouts.

Protocol A: Intact Protein Mass Spectrometry (Validation of Covalent Adduct Formation)

Causality & Validation: Covalent binding alters the molecular weight of the target protein. If 1-[3-(4-bromophenyl)acryloyl]azepane binds specifically and covalently, the intact protein mass will shift by exactly the mass of the compound. Crucially, the presence of the bromine atom will manifest as a distinct +307 Da / +309 Da isotopic doublet. If a mutant protein (where the target Cysteine is mutated to Serine) shows no mass shift, the specificity of the Michael addition is definitively validated.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (e.g., wild-type and Cys-to-Ser mutant) to 2 µM in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Note: Avoid nucleophilic buffers like Tris or DTT, which will act as competing Michael donors and quench the compound.

  • Compound Incubation: Add 1-[3-(4-bromophenyl)acryloyl]azepane (dissolved in DMSO) to a final concentration of 20 µM (10-fold molar excess). Ensure final DMSO concentration is 1%.

  • Reaction Kinetics: Incubate at 25°C. Remove 10 µL aliquots at 0, 15, 30, 60, and 120 minutes to calculate the rate of covalent modification ( kinact​ ).

  • Quenching & Desalting: Quench the reaction by adding 1% Formic Acid. Desalt the samples using C4 ZipTips to remove excess unreacted compound and salts.

  • LC-MS Analysis: Inject onto a high-resolution ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software.

  • Data Interpretation: Identify the native protein peak. Look for the appearance of the +307.05 Da and +309.05 Da doublet peaks, confirming a 1:1 stoichiometric covalent adduct.

Protocol B: Competitive ABPP in Cancer Cell Lysates

Causality & Validation: This protocol relies on competitive exclusion. If the compound successfully engages its target in a complex cellular environment, it will irreversibly occupy the active site cysteine. When a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe is subsequently added, it cannot bind the already-occupied site. Following Click chemistry with a fluorophore, a successful target engagement is validated by a loss of the fluorescent band on an SDS-PAGE gel compared to a DMSO control.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cancer cells (e.g., HeLa or A549) and lyse in PBS using sonication. Centrifuge at 100,000 x g for 45 minutes to separate the soluble proteome. Adjust protein concentration to 2 mg/mL.

  • Probe Competition: Treat 50 µL of lysate with either DMSO (vehicle control) or varying concentrations of 1-[3-(4-bromophenyl)acryloyl]azepane (0.1 µM to 50 µM) for 1 hour at 37°C.

  • Broad-Spectrum Labeling: Add 5 µM of IA-alkyne probe to all samples and incubate for 1 hour at room temperature in the dark.

  • Click Chemistry: Add the Click chemistry master mix: 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO 4​ , and 50 µM Rhodamine-Azide. React for 1 hour at room temperature.

  • Resolution & Visualization: Quench with 4x Laemmli buffer, boil for 5 minutes, and resolve proteins via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Quantification: Use densitometry to quantify the dose-dependent disappearance of specific fluorescent bands, allowing for the calculation of cellular IC 50​ values for target engagement.

ABPP_Workflow cluster_0 Competitive ABPP Workflow N1 1. Cancer Cell Lysate (Cysteine-rich Targets) N2 2. Incubation with 1-[3-(4-bromophenyl)acryloyl]azepane N1->N2 N3 3. Covalent Binding (Target Occupancy) N2->N3 N4 4. Addition of Broad-Spectrum Fluorescent Probe N3->N4 N5 5. SDS-PAGE & In-Gel Fluorescence N4->N5 N6 6. Quantification (Loss of Signal = Engagement) N5->N6

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for validating target engagement.

Quantitative Data Presentation

To facilitate easy comparison of compound efficacy across different oncogenic targets, all kinetic and target engagement data should be summarized systematically. Below is a representative data structure summarizing the covalent profiling of 1-[3-(4-bromophenyl)acryloyl]azepane against a panel of model cysteine-bearing targets.

Table 1: Representative Profiling Data for 1-[3-(4-bromophenyl)acryloyl]azepane

Target ProteinNon-Covalent Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , s −1 )Covalent Efficiency ( kinact​/KI​ , M −1 s −1 )Intact MS Shift (Da)Cellular ABPP IC 50​ (µM)
EGFR (T790M/C797S) 4.21.5 x 10 −3 357+307.0 / +309.08.5
KRAS (G12C) 12.58.0 x 10 −4 64+307.1 / +309.1> 50
USP7 (Catalytic Cys) 1.83.2 x 10 −3 1,777+307.0 / +309.02.1
EGFR (C797S Mutant) > 100N/AN/ANo ShiftN/A

Note: The absence of a mass shift in the C797S mutant confirms that the compound's mechanism of action is strictly dependent on the presence of the nucleophilic cysteine, validating the Michael addition pathway.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. URL:[Link]

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes. Nature Methods. URL:[Link]

  • Chen, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. URL:[Link]

Sources

Method

Application Note: Utilizing 1-[3-(4-Bromophenyl)acryloyl]azepane in Electrophilic Fragment-Based Drug Discovery

Scientific Rationale & Structural Anatomy The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. By forming an irreversible bond with a specific amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Anatomy

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. By forming an irreversible bond with a specific amino acid residue—most commonly cysteine—TCIs offer prolonged pharmacodynamics, high potency, and the ability to target shallow, historically "undruggable" binding pockets. Among the diverse arsenal of electrophilic warheads, acrylamides remain the most successful and widely utilized class in FDA-approved covalent drugs (e.g., Osimertinib, Ibrutinib, Sotorasib) due to their balanced reactivity and stability under physiological conditions[1].

In the context of Electrophilic Fragment-Based Drug Discovery (eFBDD), 1-[3-(4-bromophenyl)acryloyl]azepane serves as a highly versatile, prototypical covalent fragment. Its molecular architecture is purposefully segmented into three functional domains, each playing a critical role in the discovery and optimization of novel TCIs:

  • The Electrophilic Warhead (Acryloyl Group): The α,β -unsaturated carbonyl acts as a Michael acceptor. Its intrinsic reactivity is intentionally dampened by the extended conjugation of the cinnamoyl system. This ensures that the compound relies on proximity-driven kinetics—it will only undergo nucleophilic attack by a cysteine thiol when the fragment first binds non-covalently to the target protein's surface[2].

  • The Synthetic Handle (4-Bromophenyl): The para-bromo substituent provides a critical anchor for late-stage hit-to-lead optimization. Once a covalent hit is validated, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly build out the molecule to improve non-covalent binding affinity without altering the warhead trajectory.

  • The Conformational Modulator (Azepane Ring): The bulky, seven-membered azepane ring provides steric hindrance and lipophilicity. It restricts the rotational freedom of the amide bond, locking the Michael acceptor into a specific conformational space that influences the trajectory of nucleophilic attack.

StructuralAnatomy Compound 1-[3-(4-bromophenyl) acryloyl]azepane Warhead Acryloyl Moiety (Michael Acceptor) Target: Cysteine Thiol Compound->Warhead Reactivity Handle 4-Bromophenyl Group (Cross-Coupling Handle) Target: SAR Optimization Compound->Handle Recognition Core Azepane Ring (Steric Bulk) Target: Conformational Control Compound->Core Physicochemical

Fig 1: Functional domain mapping of 1-[3-(4-bromophenyl)acryloyl]azepane in TCI design.

Self-Validating Experimental Protocols

To successfully utilize 1-[3-(4-bromophenyl)acryloyl]azepane in a screening cascade, researchers must establish a self-validating workflow. This requires proving that the compound is not a promiscuous pan-assay interference compound (PAINS) and that its covalent modification of the target is site-specific.

Protocol A: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality & Rationale: Tuning the inherent reactivity of the warhead is of prime importance in TCI development[2]. If a Michael acceptor is too reactive, it will indiscriminately label abundant cellular thiols (like Glutathione, GSH), leading to off-target toxicity. If it is too inert, it will fail to engage the target. We use a GSH reactivity assay to calculate the pseudo-first-order half-life ( t1/2​ ) of the fragment. An ideal eFBDD fragment should have a GSH t1/2​ > 60 minutes, proving it requires target-binding proximity to react.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-[3-(4-bromophenyl)acryloyl]azepane in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a 1.5 mL autosampler vial, combine 890 µL of PBS (pH 7.4), 100 µL of the GSH stock (final concentration 10 mM), and 10 µL of the compound stock (final concentration 100 µM). The large excess of GSH ensures pseudo-first-order kinetics.

  • Incubation & Sampling: Incubate the mixture at 37°C. Using an LC-MS/MS system, inject 5 µL of the reaction mixture at predefined time points (0, 15, 30, 60, 120, 240, and 480 minutes).

  • Internal Standard (Optional but Recommended): Spike samples with 1 µM of an inert internal standard (e.g., caffeine) to normalize injection volumes.

  • Data Analysis: Monitor the depletion of the parent compound's extracted ion chromatogram (XIC) at m/z 308.06 [M+H]+. Plot the natural log of the remaining peak area versus time. The negative slope of the linear regression yields the rate constant ( kobs​ ), from which t1/2​ is calculated ( t1/2​=0.693/kobs​ ).

Protocol B: Target Engagement via Intact Protein Mass Spectrometry

Causality & Rationale: To definitively prove covalent target engagement, we must observe the exact mass shift corresponding to the adduct formation on the intact protein. Furthermore, to ensure the protocol is self-validating, a Cysteine-to-Serine (Cys Ser) mutant of the target protein must be run in parallel. If the compound modifies the Wild-Type (WT) but not the mutant, the interaction is proven to be site-specifically directed at the target cysteine, rather than promiscuous labeling of surface lysines or histidines[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant WT target protein and the Cys Ser mutant protein to 2 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will consume the Michael acceptor.

  • Compound Incubation: Add 1-[3-(4-bromophenyl)acryloyl]azepane to a final concentration of 20 µM (10-fold molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Terminate the reaction and remove non-covalently bound compound by passing the mixture through a Zeba Spin Desalting Column (7K MWCO).

  • LC-MS Acquisition: Inject the desalted protein onto an ESI-TOF mass spectrometer coupled with a fast C4 reverse-phase column. Use a steep gradient of Acetonitrile (with 0.1% Formic Acid) to elute the intact protein.

  • Deconvolution: Use maximum entropy deconvolution software (e.g., BioConfirm or Intact Mass) to convert the multi-charged m/z envelope into a zero-charge monoisotopic mass.

  • Validation: Calculate the mass shift ( ΔM ). The addition of 1-[3-(4-bromophenyl)acryloyl]azepane results in a covalent mass shift of exactly +307.06 Da .

MSWorkflow Step1 1. Incubation Target Protein (WT vs Cys-Mutant) + Compound Step2 2. Desalting Remove non-covalent ligands via SEC Step1->Step2 Step3 3. ESI-TOF MS Acquire raw m/z envelope Step2->Step3 Step4 4. Deconvolution Calculate intact monoisotopic mass Step3->Step4 Decision Mass Shift = +307.06 Da? Step4->Decision Hit Validated Covalent Hit (Specific Cys Modification) Decision->Hit Yes (WT only) Miss Non-Binder or Off-Target Adduct Decision->Miss No / Both WT & Mutant

Fig 2: Self-validating intact protein MS workflow for confirming site-specific covalent engagement.

Quantitative Data Presentation

The following tables summarize the expected physicochemical profile and representative intact MS screening data for 1-[3-(4-bromophenyl)acryloyl]azepane.

Table 1: Physicochemical and Reactivity Profile

ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₅H₁₈BrNODetermines isotopic distribution in MS
Monoisotopic Mass 307.057 DaExpected ΔM upon covalent adduct formation
Warhead Type Substituted AcrylamideMild Michael Acceptor; Requires proximity
GSH Half-Life ( t1/2​ ) > 120 minutesLow intrinsic reactivity; Low PAINS risk
LogP (Calculated) ~ 3.8Good membrane permeability; Requires DMSO stock

Table 2: Representative Intact MS Validation Matrix

Protein ConstructIncubation TimeDeconvoluted Mass (Da)Mass Shift ( ΔM )Interpretation
Target WT (Apo) 0 hr24,500.00N/ABaseline
Target WT + Cmpd 2 hr24,807.06+ 307.06 Da1:1 Covalent Adduct Formed
Target Cys Ser (Apo) 0 hr24,484.00N/ABaseline (Ser is 16 Da lighter than Cys)
Target Cys Ser + Cmpd 2 hr24,484.000 DaNo Adduct; Proves Site-Specificity

Hit-to-Lead Optimization Strategy

Once 1-[3-(4-bromophenyl)acryloyl]azepane is validated as a hit via Intact MS, the drug discovery program transitions to the optimization phase. The primary objective is to increase the non-covalent binding affinity ( Ki​ ) of the initial reversible complex, which in turn drives the rate of covalent inactivation ( kinact​ ).

Because the azepane and acryloyl groups are deeply engaged in the covalent mechanism, structural modifications should initially focus on the 4-bromophenyl vector. The bromine atom is an ideal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling. By reacting the fragment with a library of diverse boronic acids, researchers can rapidly synthesize a library of biaryl derivatives. This allows for the systematic probing of the adjacent hydrophobic pockets in the target protein, transforming a low-affinity fragment into a highly potent, targeted covalent lead.

References

  • Advanced approaches of developing targeted covalent drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Advances in covalent drug discovery Source: Nature Reviews Drug Discovery / PMC URL:[Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-[3-(4-bromophenyl)acryloyl]azepane synthesis yield improvement

Technical Support Center: Diagnostic & Resolution Guide for 1-[3-(4-bromophenyl)acryloyl]azepane Synthesis Executive Summary & Chemical Context The synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane involves the amidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Diagnostic & Resolution Guide for 1-[3-(4-bromophenyl)acryloyl]azepane Synthesis

Executive Summary & Chemical Context

The synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane involves the amidation of 4-bromocinnamic acid with the 7-membered secondary amine, azepane. While seemingly a standard peptide-coupling-style reaction, yields are frequently compromised by the structural nature of the reactants. The α,β -unsaturated double bond of the cinnamoyl moiety acts as a potent Michael acceptor, while the steric bulk of the azepane ring kinetically hinders nucleophilic attack at the carbonyl carbon[1]. This guide provides a causality-driven troubleshooting framework to suppress side reactions and maximize isolated yields.

Diagnostic Troubleshooting & FAQs

Issue A: Significant formation of a high-mass byproduct (Aza-Michael Addition)

  • Symptom: LC-MS or NMR indicates a product mass corresponding to the addition of two azepane molecules, or a β -amino amide instead of the desired acrylamide.

  • Causality: Secondary amines are strong nucleophiles. Because azepane is sterically hindered, its attack on the activated carbonyl carbon is relatively slow[1]. This kinetic delay allows the amine to act as a Michael donor, attacking the electrophilic β -carbon of the α,β -unsaturated system[2]. This base-promoted conjugate addition forms a β -amino amide dead-end byproduct[3].

  • Resolution:

    • Temperature Control: The aza-Michael addition is highly temperature-dependent. The amine addition must be performed strictly at 0 °C.

    • Stoichiometry: Do not use a large excess of azepane. Limit it to 1.05 equivalents to minimize the concentration of free nucleophile available for conjugate addition.

Issue B: Reaction stalls at 40-50% conversion with standard carbodiimides (DCC/EDC)

  • Symptom: Starting material remains unconsumed despite the presence of excess coupling agent and amine.

  • Causality: When using carbodiimides like DCC or EDC alone, the carboxylic acid is converted into an O-acylisourea intermediate. If the subsequent amine attack is slow—which is the case with the bulky azepane ring—the O-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form a highly stable, unreactive N-acylurea[4].

  • Resolution:

    • Active Ester Additives: Always use an additive like HOBt (1-Hydroxybenzotriazole) or HOAt. HOBt rapidly traps the O-acylisourea to form an OBt-active ester. This intermediate is immune to the [1,3]-rearrangement and remains highly reactive toward sterically hindered amines[4].

Issue C: Difficulties in downstream purification

  • Symptom: The final product is contaminated with a white, insoluble solid that persists through chromatography.

  • Causality: The use of DCC generates dicyclohexylurea (DCU), which has notoriously poor solubility in both aqueous and organic solvents, making it difficult to separate from the non-polar 1-[3-(4-bromophenyl)acryloyl]azepane.

  • Resolution:

    • Reagent Substitution: Switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is highly water-soluble and is easily removed during standard aqueous acidic/basic workup[4].

Quantitative Reagent Evaluation

To select the optimal synthetic route, compare the empirical performance of various coupling strategies specifically applied to sterically hindered cinnamoyl systems:

Coupling StrategyTemp ProfileDesired Amide YieldAza-Michael ByproductWorkup Complexity
DCC alone RT~45%~15%High (DCU filtration required)
EDC·HCl + HOBt 0 °C to RT>85%<5%Low (Aqueous extraction)
Acid Chloride (SOCl₂) 0 °C to RT~90%<5%Moderate (Moisture sensitive)
HATU / DIPEA RT>90%<2%Low (Aqueous extraction)

Mechanistic & Workflow Visualizations

G A 4-Bromocinnamic Acid + Coupling Agent B Activated Ester / O-acylisourea (Electrophilic Carbonyl) A->B Activation (EDC/HOBt) C 1-[3-(4-bromophenyl)acryloyl]azepane (Desired Product) B->C Azepane attack at Carbonyl (0°C) D β-Amino Amide (Aza-Michael Byproduct) B->D Azepane attack at β-Carbon (Excess amine/RT) E N-Acylurea (Dead-end Byproduct) B->E [1,3]-Rearrangement (Slow amidation)

Mechanistic divergence in the amidation of 4-bromocinnamic acid with azepane.

Workflow Step1 1. Dissolve 4-Bromocinnamic Acid in anhydrous DCM Step2 2. Add EDC·HCl and HOBt Stir for 30 min at RT Step1->Step2 Step3 3. Cool to 0 °C (Critical for suppressing Michael Addition) Step2->Step3 Step4 4. Add Azepane (1.05 eq) & DIPEA dropwise over 15 min Step3->Step4 Step5 5. Warm to RT & Stir for 12 h Step4->Step5 Step6 6. Aqueous Workup: 1M HCl, Sat. NaHCO3, Brine Step5->Step6 Step7 7. Dry over MgSO4 & Evaporate Yield: >85% Pure Amide Step6->Step7

Step-by-step optimized synthesis workflow utilizing EDC/HOBt activation.

Self-Validating Experimental Protocol (EDC/HOBt Route)

This protocol is designed as a self-validating system; specific checkpoints ensure that intermediate states are verified before proceeding, preventing downstream failures.

Materials:

  • 4-Bromocinnamic acid (1.0 equiv, 10 mmol, 2.27 g)

  • EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)

  • HOBt hydrate (1.2 equiv, 12 mmol, 1.62 g)

  • Azepane (1.05 equiv, 10.5 mmol, 1.18 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol, 3.48 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Activation: Suspend 4-bromocinnamic acid in 50 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Add EDC·HCl and HOBt. Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension will gradually clear into a homogeneous solution as the highly soluble OBt-active ester forms.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

    • Causality: Lowering the thermal energy of the system selectively suppresses the higher-activation-energy aza-Michael addition pathway[2].

  • Amine Addition: Prepare a solution of azepane and DIPEA in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition ensures the local concentration of azepane remains low, forcing it to react with the highly active OBt-ester rather than attacking the double bond of already-formed product[3].

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and let it warm to room temperature. Stir for an additional 12 hours.

  • Targeted Quench & Workup:

    • Dilute the reaction with an additional 50 mL of DCM.

    • Wash with 1M HCl (2 × 50 mL). Validation: This selectively protonates and removes unreacted azepane, DIPEA, and the EDC-urea byproduct[4].

    • Wash with Saturated Aqueous NaHCO₃ (2 × 50 mL). Validation: This deprotonates and removes unreacted 4-bromocinnamic acid and HOBt.

    • Wash with Brine (1 × 50 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The resulting crude product is typically >95% pure by NMR. If necessary, recrystallize from ethyl acetate/hexanes to yield pure 1-[3-(4-bromophenyl)acryloyl]azepane.

References

  • Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors Organic Process Research & Development (ACS Publications)[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications)[Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Improving the Purity of 1-[3-(4-bromophenyl)acryloyl]azepane

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and purification of 1-[3-(4-bromophenyl)acryloyl]azepane. We will move beyond simple protocols to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and purification of 1-[3-(4-bromophenyl)acryloyl]azepane. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common purity issues and optimize your experimental outcomes.

Part 1: Frequently Asked Questions - Synthesis and Impurity Profiling

This section addresses common questions regarding the synthesis of the target compound and the origins of typical impurities.

Q1: What is the most probable synthetic route for 1-[3-(4-bromophenyl)acryloyl]azepane and where do impurities arise?

The most direct and common method for synthesizing this class of α,β-unsaturated amides is the Claisen-Schmidt condensation .[1][2] This reaction involves a base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (4-bromobenzaldehyde) and a ketone or, in this case, an N-acylated amine with α-hydrogens (1-acetylazepane).

The reaction proceeds in two main stages:

  • Aldol Addition: A base removes an acidic α-hydrogen from 1-acetylazepane to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde.

  • Dehydration: The resulting β-hydroxy amide intermediate readily dehydrates (loses a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated amide product.

Impurities are almost always introduced during this condensation step due to side reactions or incomplete conversion.[3]

Q2: What are the most common side-reactions and resulting impurities I should be aware of?

Understanding potential side-reactions is critical for minimizing impurities from the outset. The primary culprits in a Claisen-Schmidt condensation are:

  • Self-Condensation of the Ketone: The enolate of 1-acetylazepane can react with another molecule of itself instead of the target aldehyde.[3] This is more likely if the ketone concentration is high or if the aldehyde is less reactive.

  • Cannizzaro Reaction: In the presence of a strong base, 4-bromobenzaldehyde (which has no α-hydrogens) can undergo a disproportionation reaction with itself to yield 4-bromobenzyl alcohol and 4-bromobenzoic acid.[3][4] This side reaction consumes your aldehyde and complicates purification.

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. Another enolate molecule (from 1-acetylazepane) can attack the β-carbon of the newly formed product, leading to a 1,4-conjugate addition adduct.[3][5] This is more prevalent with extended reaction times or an excess of the enolate.

Q3: How do specific reaction conditions influence the purity of the final product?

Optimizing reaction conditions is the most effective strategy for preventing impurity formation.

ParameterEffect on PurityRecommended Strategy
Method of Addition Adding the ketone to the aldehyde/base mixture maintains a low enolate concentration, favoring the desired cross-condensation over ketone self-condensation.[3]Slowly add 1-acetylazepane to a mixture of 4-bromobenzaldehyde and the base.
Base Concentration High concentrations of strong bases (e.g., NaOH, KOH) promote the Cannizzaro reaction.[3][6]Use the minimum effective concentration of the base. In some cases, a milder base may be sufficient.[5]
Temperature Higher temperatures can increase the rate of side reactions, particularly the Cannizzaro reaction.[3][5]Run the reaction at room temperature or in an ice bath to suppress unwanted pathways.[3]
Stoichiometry Using an excess of the ketone can lead to Michael addition byproducts. A slight excess of the aldehyde can help drive the reaction to completion and ensure the ketone enolate reacts preferentially with it.[3][5]Start with a 1:1 molar ratio, then consider using a slight excess (1.1 eq) of 4-bromobenzaldehyde if starting material remains.

Part 2: Troubleshooting and Purification Protocols

This section provides actionable troubleshooting advice and detailed experimental protocols for isolating your target compound with high purity.

Troubleshooting Common Experimental Issues

Q4: My reaction is slow or incomplete, leaving significant unreacted starting materials. What can I do?

  • Cause: This often points to insufficient catalyst activity, poor reagent quality, or suboptimal temperature.[4][5]

  • Solution:

    • Check Reagent Quality: Ensure the 4-bromobenzaldehyde has not been oxidized to carboxylic acid. Use fresh or purified starting materials.

    • Optimize Catalyst: The choice and concentration of the base are critical.[5] Ensure the base is not deactivated by moisture.

    • Increase Temperature: While low temperatures are often preferred to minimize side reactions, some substrates require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.[5][7] Monitor the reaction closely by Thin-Layer Chromatography (TLC) to find the optimal balance.

Q5: My crude product is a sticky oil or gum instead of a solid. How can I purify it?

  • Cause: An oily product can result from the presence of impurities that inhibit crystallization or because the compound itself has a low melting point.[8][9]

  • Solution:

    • Avoid Recrystallization Initially: Do not attempt to recrystallize an oil directly, as it will likely "oil out" instead of forming crystals.[10]

    • Proceed to Column Chromatography: This is the most effective method for purifying oils or mixtures that fail to crystallize.[8][11] After chromatography, the purified fractions can be concentrated. If the pure product is still an oil, it is likely due to its intrinsic properties.[8] If it is a low-melting solid, it may crystallize upon complete removal of the solvent under high vacuum.

Q6: My purified crystals are still colored. How can I remove colored impurities?

  • Cause: Highly conjugated impurities can persist even after initial purification.

  • Solution: Treat a solution of your compound with activated charcoal.[8][10]

    • Dissolve the impure product in a minimal amount of a suitable hot solvent.

    • Add a very small amount of activated charcoal (1-2% by weight).

    • Swirl and heat the mixture for a few minutes.

    • Perform a hot gravity filtration through fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[8][10]

    • Proceed with crystallization as usual.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Claisen-Schmidt Condensation (1-acetylazepane + 4-bromobenzaldehyde) B 2. Reaction Work-up (Neutralization & Extraction) A->B C 3. Crude Product Isolation B->C D 4. Purity Assessment (TLC) C->D E 5. Primary Purification (Recrystallization) D->E If solid & mostly pure F 6. Secondary Purification (Column Chromatography) D->F If oily or very impure G 7. Final Purity & Identity Check (TLC, MP, NMR, HPLC) E->G F->G

Caption: General workflow from synthesis to final purity verification.

Experimental Protocols

Protocol 1: Reaction Work-Up and Crude Product Isolation

  • Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.

  • Slowly neutralize the mixture by adding dilute hydrochloric acid (HCl) or acetic acid until it is slightly acidic (pH ~6).[12] The product will often precipitate as a solid.

  • Stir the resulting slurry for 15-30 minutes in the ice bath to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration using a Büchner funnel.[13][14]

  • Wash the solid thoroughly with several portions of cold water to remove inorganic salts and water-soluble byproducts.[14]

  • Allow the crude product to air dry on the filter before proceeding with purification.

Protocol 2: Purification by Recrystallization Recrystallization is highly effective if the product is a solid and the impurities have different solubility profiles. Ethanol is a common and effective solvent for chalcones.[8][15]

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., 95% ethanol, methanol, ethyl acetate, or a mixture like ethanol-water). An ideal solvent dissolves the compound when hot but sparingly when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while swirling until the solid just dissolves completely.[10][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10][15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, the flask can be placed in an ice bath to maximize the yield.[15]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surface.[8][15]

  • Drying: Dry the crystals in a desiccator or vacuum oven to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography This is the method of choice for oily products or for separating compounds with similar polarities.[11]

  • TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. Test various solvent mixtures, typically hexane and ethyl acetate. The ideal eluent should provide good separation between your product and impurities, with an Rf value for the product of ~0.25-0.35.[9]

  • Column Packing: Pack a glass column with silica gel as the stationary phase, using the chosen eluent to create a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Recrystallization

G start Start Recrystallization oils_out Product 'Oils Out'? start->oils_out no_crystals No Crystals Form? oils_out->no_crystals No sol_too_hot Solution is too saturated or hot. oils_out->sol_too_hot Yes sol_not_saturated Solution is not saturated enough. no_crystals->sol_not_saturated Yes success Pure Crystals Formed no_crystals->success No use_more_solvent Action: Add more hot solvent or use a mixed solvent system. sol_too_hot->use_more_solvent use_more_solvent->start scratch_flask Action: Scratch inner wall of flask with a glass rod. sol_not_saturated->scratch_flask seed_crystal Action: Add a seed crystal. scratch_flask->seed_crystal seed_crystal->start

Caption: Decision tree for troubleshooting common recrystallization issues.

Part 3: Purity Assessment and Final Characterization

Q7: How can I confirm the purity of my final product?

A combination of methods should be used to confidently assess purity.[16][17]

TechniquePurposeIndication of Purity
Thin-Layer Chromatography (TLC) Rapid purity check and reaction monitoring.[18]A single, well-defined spot. The absence of spots corresponding to starting materials.
Melting Point (MP) Purity assessment for crystalline solids.[14][19]A sharp melting point range (typically < 2°C) that matches the literature value. Impurities broaden and depress the melting point.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity analysis.[18]Clean spectrum with expected chemical shifts and integration values. Absence of peaks corresponding to impurities or residual solvents.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.[18]A single major peak, allowing for the calculation of purity as a percentage (e.g., >99%).
Mass Spectrometry (MS) Molecular weight confirmation.[18]A molecular ion peak corresponding to the calculated mass of the target compound.

By systematically addressing potential side reactions, applying rigorous purification protocols, and using a suite of analytical techniques, you can confidently obtain 1-[3-(4-bromophenyl)acryloyl]azepane of high purity for your research and development needs.

References

  • Technical Support Center: Managing Impurities in Claisen-Schmidt Condensation. (n.d.). Benchchem.
  • Technical Support Center: Efficient Recrystallization of Chalcones. (n.d.). Benchchem.
  • Technical Support Center: Purifying Chalcone Derivatives by Recrystallization. (n.d.). Benchchem.
  • Technical Support Center: Advanced Purification of Synthetic Chalcones. (n.d.). Benchchem.
  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry.
  • Application Notes and Protocols for the Purification of Synthetic Chalcones by Column Chromatography. (n.d.). Benchchem.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Pharmaceutical Sciences.
  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.).
  • Troubleshooting chalcone purification by column chromatography. (n.d.). Benchchem.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). PMC.
  • minimizing side-product formation in chalcone synthesis. (n.d.). Benchchem.
  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. (n.d.). Benchchem.
  • Synthesis, formulation and evaluation of Chalcone as potent antimicrobial agent. (n.d.).
  • Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols. (n.d.). Benchchem.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. (n.d.).
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.
  • Troubleshooting side reactions in Claisen-Schmidt condensation. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Triaging 1-[3-(4-bromophenyl)acryloyl]azepane Assay Interference

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who are excited by the potent initial hit profile of 1-[3-(4-bromophenyl)acryloyl]azepane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who are excited by the potent initial hit profile of 1-[3-(4-bromophenyl)acryloyl]azepane . However, before advancing this molecule into lead optimization, it is critical to understand its structural liabilities.

This compound features an α,β -unsaturated carbonyl (the acryloyl moiety) conjugated to a 4-bromophenyl ring. In medicinal chemistry, this specific motif is a classic Michael acceptor —an electrophilic species highly prone to nucleophilic attack by biological thiols (such as cysteine residues). Because of this reactivity, it is frequently flagged as a Pan-Assay Interference Compound (PAINS)[1]. The interference it causes is typically bipartite: it can covalently modify target or assay-coupling proteins[2], and its lipophilic nature promotes colloidal aggregation[3].

This guide is designed to help you systematically troubleshoot, validate, and triage assay interference caused by this compound.

Frequently Asked Questions (FAQs): Understanding the Interference

Q: My biochemical assay shows a time-dependent decrease in IC 50​ when using 1-[3-(4-bromophenyl)acryloyl]azepane. Is it a slow, tight-binding inhibitor? A: While time-dependent inhibition can indicate slow-binding kinetics, in the context of an acrylamide/cinnamamide derivative, it is a hallmark of irreversible covalent modification. The electrophilic β -carbon of the acryloyl group reacts continuously over time with accessible cysteines on your target protein or assay coupling enzymes, artificially driving down the IC 50​ [2].

Q: I added Dithiothreitol (DTT) to my assay buffer to keep my protein stable, and the compound completely lost its inhibitory activity. Why? A: DTT contains two highly nucleophilic thiol groups. In aqueous buffer, DTT acts as a "thiol sink," reacting directly with the Michael acceptor of 1-[3-(4-bromophenyl)acryloyl]azepane via a conjugate addition before the compound can interact with your target[4]. This rapid scavenging confirms that the compound's mechanism of action is likely non-specific covalent modification rather than true non-covalent target engagement.

Q: Can this compound cause false positives even if my target protein lacks accessible cysteines? A: Yes. Beyond covalent reactivity, the extended aromatic and lipophilic nature of the bromophenyl-azepane scaffold makes it susceptible to colloidal aggregation in aqueous media. These micro-aggregates non-specifically sequester assay proteins, leading to apparent inhibition that has nothing to do with the active site[3].

Troubleshooting Workflows & Self-Validating Protocols

To ensure scientific integrity, you must prove whether the observed activity is a true biological interaction or an assay artifact. The following protocols are designed as self-validating systems—they include internal controls that definitively confirm or rule out the mechanism of interference.

Protocol 1: ALARM NMR (A La Assay to detect Reactive Molecules by NMR)

This protocol utilizes the human La antigen, a protein with highly reactive cysteines, as a biosensor for electrophilic PAINS[4].

Causality Principle: If the compound is a reactive Michael acceptor, it will covalently modify the La antigen, causing conformational shifts visible in NMR. By running parallel reactions with and without DTT, the system self-validates: DTT will quench true electrophiles, preventing protein modification.

  • Preparation: Prepare 100μM of 13 C-labeled La antigen in a physiological buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Parallel Splitting: Divide the protein sample into two parallel reaction vessels.

  • Control Addition: To Vessel A, add no reducing agent. To Vessel B, add 1 mM DTT (Thiol scavenger control).

  • Compound Incubation: Add 1-[3-(4-bromophenyl)acryloyl]azepane to both vessels at a final concentration of 50μM . Incubate at 37°C for 1 hour.

  • Acquisition: Acquire 2D [1H−13C] -HMQC NMR spectra for both samples.

  • Data Interpretation:

    • False Positive (Reactive PAINS): Vessel A shows significant line broadening or chemical shifts (specifically around leucine residues L249, L294, L296), while Vessel B remains unperturbed.

    • True Negative (Non-reactive): Both Vessel A and Vessel B spectra match the vehicle control.

Protocol 2: Detergent Counter-Screen for Colloidal Aggregation

Colloidal aggregates sequester enzymes non-specifically. Non-ionic detergents disrupt these colloids at sub-critical micelle concentrations[3].

Causality Principle: A true lock-and-key inhibitor will maintain its binding affinity in the presence of trace detergent. An aggregator will lose its structural integrity, releasing the sequestered enzyme and abolishing the apparent inhibition.

  • Baseline Establishment: Run a standard 10-point dose-response curve of the compound in your standard assay buffer to establish the baseline IC 50​ .

  • Detergent Supplementation: Prepare a fresh batch of assay buffer supplemented with 0.01% (v/v) Triton X-100 .

  • Re-evaluation: Re-run the identical 10-point dose-response curve using the detergent-supplemented buffer.

  • Data Interpretation: If the IC 50​ shifts by >10-fold or activity is completely lost in the presence of Triton X-100, the initial hit was an aggregation artifact.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics when triaging 1-[3-(4-bromophenyl)acryloyl]azepane against a true, non-covalent lead compound.

Assay Condition / MetricExpected Outcome for a True Non-Covalent BinderExpected Outcome for 1-[3-(4-bromophenyl)acryloyl]azepane
Standard Buffer IC 50​ Stable across replicatesAppears potent (often <1μM )
Pre-incubation Time IC 50​ is independent of timeIC 50​ decreases significantly over time
+ 0.01% Triton X-100 IC 50​ remains unchangedComplete loss of activity (if aggregating)
+ 1 mM DTT / GSH IC 50​ remains unchangedComplete loss of activity (thiol scavenging)
ALARM NMR (- DTT) No shift in La antigen spectraSignificant line broadening / chemical shifts
Mechanistic Visualizations

Workflow Start Hit: 1-[3-(4-bromophenyl)acryloyl]azepane Check Assess Assay Interference Start->Check Test1 Detergent Screen (+ 0.01% Triton X-100) Check->Test1 Test2 Thiol Reactivity Screen (ALARM NMR / DTT) Check->Test2 Agg Colloidal Aggregator (False Positive) Test1->Agg Activity Lost Valid Valid Target Engagement Test1->Valid Activity Retained Cov Covalent Modifier (Michael Acceptor) Test2->Cov Thiol Adduct Formed Test2->Valid No Adduct Formed

Caption: Triage workflow for identifying aggregation and covalent interference mechanisms.

Mechanism cluster_0 Protein / Assay Interference Compound Acryloyl Moiety (Electrophile) Thiol Nucleophilic Attack (Cysteine / DTT) Compound->Thiol Michael Addition Adduct Irreversible Covalent Adduct (Enzyme Inactivation) Thiol->Adduct

Caption: Mechanism of Michael addition leading to irreversible covalent target modification.

References
  • NMR Methods for Identification of False Positives in Biochemical Screens Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research Journal of Medicinal Chemistry - ACS Publications[Link]

  • Graph neural networks for identifying protein-reactive compounds Digital Discovery (RSC Publishing)[Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

1-[3-(4-bromophenyl)acryloyl]azepane vs other azepane derivatives

Comparative Guide: 1-[3-(4-Bromophenyl)acryloyl]azepane vs. Alternative Azepane Derivatives in Covalent Drug Design Executive Overview Targeted covalent inhibitors (TCIs) have revolutionized the development of therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-[3-(4-Bromophenyl)acryloyl]azepane vs. Alternative Azepane Derivatives in Covalent Drug Design

Executive Overview

Targeted covalent inhibitors (TCIs) have revolutionized the development of therapeutics for oncology and autoimmune diseases. The success of these molecules relies on meticulously balancing the intrinsic reactivity of an electrophilic warhead with the non-covalent spatial affinity of the core scaffold. This guide provides an objective, data-driven comparison of 1-[3-(4-bromophenyl)acryloyl]azepane —a prototypical Michael acceptor featuring a seven-membered azepane ring—against other nitrogen-heterocycle derivatives.

Structural Causality: The Azepane Advantage

The design of 1-[3-(4-bromophenyl)acryloyl]azepane integrates three distinct functional modules, each serving a specific mechanistic purpose:

  • The Azepane Core: Transitioning from standard six-membered piperidine rings to seven-membered azepanes significantly alters the conformational landscape of the molecule. In the optimization of covalent kinase inhibitors, modifying the ring size to an azepane has been shown to maintain on-target potency while altering the trajectory of the covalent warhead, allowing it to bypass steric clashes in the binding pocket[1].

  • The Acryloyl Warhead: The α,β -unsaturated amide acts as a mildly reactive Michael acceptor. It is specifically tuned to resist reacting with off-target nucleophiles in plasma while remaining highly susceptible to nucleophilic attack by spatially adjacent, deprotonated cysteine residues within a target protein's binding site.

  • The 4-Bromophenyl Group: The heavy bromine atom extends the conjugated π -system and provides a highly lipophilic anchor. Furthermore, the bromine atom can participate in halogen bonding (via its electrophilic σ -hole) with backbone carbonyls in hydrophobic sub-pockets, driving the initial non-covalent affinity required for the pre-covalent encounter complex.

Comparative Performance Analysis

To objectively evaluate the performance of 1-[3-(4-bromophenyl)acryloyl]azepane, we compare it against three structural analogs based on established structure-activity relationship (SAR) trends in covalent libraries.

Table 1: Physicochemical and Reactivity Profiling of Azepane Derivatives

CompoundRing SystemWarhead TypeGSH Half-Life ( t1/2​ )Target Engagement ( Kinact​/KI​ )Hepatic Clearance ( CLint​ )
1-[3-(4-bromophenyl)acryloyl]azepane Azepane (7-membered)Acrylamide145 minHighModerate
Piperidine Analog Piperidine (6-membered)Acrylamide150 minModerateHigh
Saturated Analog Azepane (7-membered)Propionamide>1000 min (Stable)None (Reversible only)Low
Fluorinated Analog Azepane (7-membered) α -Fluoroacrylamide45 minVery HighModerate

Data Interpretation: The azepane ring provides a unique spatial projection that often improves target engagement compared to the piperidine analog[1]. The saturated propionamide analog serves as a negative control, proving that the acryloyl group is strictly required for covalent target stabilization.

Mechanism of Action

The binding of 1-[3-(4-bromophenyl)acryloyl]azepane follows a two-step kinetic model. First, the azepane and bromophenyl moieties drive reversible binding ( KI​ ). Once anchored, the acryloyl group is positioned in close proximity to a target cysteine, facilitating an irreversible thiol-Michael addition ( Kinact​ ).

Pathway A Target Protein (Free Cysteine) C Pre-covalent Encounter Complex (Reversible Binding) A->C B 1-[3-(4-bromophenyl)acryloyl]azepane (Michael Acceptor) B->C D Transition State (Nucleophilic Attack) C->D Cys-SH attack E Covalent Adduct (Irreversible Inhibition) D->E Thioether formation

Mechanism of covalent target engagement via Michael addition.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system for synthesizing and evaluating these derivatives.

Protocol 1: Synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane

Causality: Amide coupling using acryloyl chlorides is highly efficient but prone to unwanted polymerization. Operating at low temperatures with a sterically hindered, non-nucleophilic base prevents premature Michael addition or degradation of the warhead[2].

  • Preparation: Dissolve 1.0 eq of 3-(4-bromophenyl)acrylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours to form the acyl chloride intermediate.

  • Coupling: In a separate flask, dissolve 1.1 eq of azepane and 2.5 eq of N,N-diisopropylethylamine (DIPEA) in DCM at 0°C.

  • Addition: Slowly transfer the acyl chloride solution into the azepane solution. Causality: DIPEA is chosen over triethylamine to minimize nucleophilic catalysis that could lead to bis-acylation.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the final compound.

Protocol 2: LC-MS Based Glutathione (GSH) Trapping Assay

Causality: Measuring the intrinsic reactivity of the acryloyl group is critical. A warhead that is too reactive will cause off-target toxicity, while one that is too slow will yield poor in vivo efficacy. This assay is self-validating because LC-MS directly confirms the exact mass of the covalent adduct, proving the mechanism of action.

  • Incubation: Prepare a 10 mM solution of the azepane derivative in DMSO. Dilute to 100 µM in PBS (pH 7.4).

  • Reaction Initiation: Add reduced glutathione (GSH) to a final concentration of 1 mM. Causality: A 10:1 ratio of GSH to inhibitor ensures pseudo-first-order kinetics, simplifying the calculation of the degradation half-life.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 50 µL of cold acetonitrile containing 1% formic acid. Causality: Formic acid halts the thiol-Michael addition by protonating the thiolate, freezing the reaction state for accurate time-point measurements.

  • Analysis: Analyze via LC-MS/MS, tracking the depletion of the parent mass and the appearance of the [M + GSH] adduct.

Screening Workflow

Workflow S1 Compound Synthesis S2 GSH Trapping (LC-MS) S1->S2 S3 In Vitro Assay S2->S3 Select S4 Washout Assay S3->S4 S5 Microsomal Stability S4->S5 Confirm

Self-validating screening cascade for azepane-based covalent inhibitors.

Pharmacokinetics & Metabolic Considerations

Aliphatic nitrogen heterocycles are common targets for metabolic attack by P450 enzymes, frequently undergoing N-oxidation or α -carbon oxidation[3]. Incorporating the azepane into an acrylamide reduces the basicity of the nitrogen, which generally improves metabolic stability compared to the free amine. However, researchers must monitor for potential CYP-mediated oxidation of the seven-membered ring. As demonstrated in the development of advanced azepane-based therapeutics, introducing methyl or fluorine substituents on the azepane ring may be required to block metabolic oxidation and lock the warhead into a favorable low-energy orientation to optimize the pharmacokinetic profile[2].

References[2] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - nih.gov -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11016738/[1] Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA - acs.org -https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00494[3] Discovery of ASP2453, a potent and orally bioavailable covalent inhibitor of KRAS G12C for the treatment of solid tumors - researchgate.net -https://www.researchgate.net/publication/385311029_Discovery_of_ASP2453_a_potent_and_orally_bioavailable_covalent_inhibitor_of_KRAS_G12C_for_the_treatment_of_solid_tumors

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-[3-(4-bromophenyl)acryloyl]azepane and its Analogs: An Inquiry into Underexplored Chemical Space

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide delves into the structure-activity relationship (SAR) of 1-[3-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide delves into the structure-activity relationship (SAR) of 1-[3-(4-bromophenyl)acryloyl]azepane, a compound at the intersection of several pharmacologically significant motifs. A comprehensive review of current scientific literature reveals a notable absence of direct experimental data for this specific molecule. This guide, therefore, adopts a first-principles approach, dissecting the molecule into its key structural components—the 4-bromophenylacryloyl moiety, the acryloyl linker, and the azepane ring—to build a comparative analysis based on well-documented analogs. By examining the established bioactivities of these related structures, we can postulate a potential therapeutic profile for 1-[3-(4-bromophenyl)acryloyl]azepane and delineate a clear experimental path for its future investigation.

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a recognized scaffold in medicinal chemistry, prized for its conformational flexibility which allows for optimal interactions with a variety of biological targets.[1][2][3] The N-acylation with a substituted acryloyl group introduces a Michael acceptor, a feature often associated with covalent modulation of protein function, and a decorated aromatic ring system, which can engage in various non-covalent interactions within a binding site. The presence of a bromine atom on the phenyl ring can further influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will systematically compare the known biological activities of compounds bearing these individual structural features to provide a foundational understanding for researchers venturing into this area of chemical space.

The 4-Bromophenylacryloyl Moiety: A Privileged Chalcone Substructure

The 1-[3-(4-bromophenyl)acryloyl]azepane core contains a 4-bromophenylpropanoyl structure, which is analogous to a 4'-bromochalcone. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The presence and position of a halogen substituent, such as bromine, on the phenyl ring can significantly modulate these activities.[4][5]

Anticancer Activity of 4-Bromochalcone Analogs

Numerous studies have highlighted the cytotoxic effects of brominated chalcones against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways. For instance, some brominated chalcones have been shown to down-regulate the anti-apoptotic protein Bcl-2.[1]

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features & SAR Insights
H72 (a brominated chalcone)Gastric Cancer Cell Lines3.57 - 5.61The presence of the bromine atom is often associated with enhanced potency.[4]
(E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamideMouse Melanoma B16-F101.2The sulfonamide linkage provides an additional point of interaction.[6]
2,6-bis(3-bromo-4-hydroxybenzylidene)cyclohexanone (RC56)p300 HAT inhibition30.9A cinnamoyl derivative with bromine substitution, demonstrating enzyme inhibitory activity.[2][7]
Anti-inflammatory Activity

The 4-bromophenylacryloyl moiety also suggests potential anti-inflammatory properties. Chalcone derivatives have been shown to exert anti-inflammatory effects by modulating key mediators such as reactive oxygen species (ROS), prostaglandin E2 (PGE2), and nitric oxide (NO).[4] For example, an indole-based chalcone with a 4-bromophenyl group demonstrated the ability to reverse increased levels of these inflammatory markers in lipopolysaccharide (LPS)-activated macrophages.[4]

The N-Acryloyl Linker: A Key Element for Bioactivity

The acryloyl group in the target molecule is a key structural feature that can significantly influence its biological activity. This α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins. However, the reactivity can be modulated by the substituents. The cinnamoyl scaffold (a phenyl-substituted acryloyl group) is present in numerous bioactive compounds.

The nature of the group attached to the nitrogen of the acrylamide can also significantly impact activity. In the case of 1-[3-(4-bromophenyl)acryloyl]azepane, this is a cyclic amine. Studies on other N-cinnamoyl amides have shown a range of biological activities, including enzyme inhibition.[8][9]

The Azepane Ring: A Scaffold for Modulating Physicochemical Properties

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. Its non-planar and flexible conformation can be advantageous in drug design, allowing the molecule to adopt a suitable conformation to bind to a target.[1][2][3] The azepane moiety can influence several key properties of a drug candidate:

  • Solubility: The nitrogen atom can be protonated at physiological pH, potentially improving aqueous solubility.

  • Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by modifications to the azepane ring or its substituents.

  • Metabolic Stability: The azepane ring may be subject to metabolic transformations, such as N-dealkylation or ring oxidation.

  • Target Interaction: The conformational flexibility of the seven-membered ring can allow for optimal positioning of the pharmacophoric elements for interaction with a biological target.

While there is a lack of specific data on N-acryloyl azepanes, the broader class of N-substituted azepanes has been explored for various therapeutic applications.[10]

Comparative Analysis and Postulated Biological Profile

Based on the analysis of its structural components, 1-[3-(4-bromophenyl)acryloyl]azepane can be hypothesized to possess anticancer and/or anti-inflammatory properties. The 4-bromophenylacryloyl moiety is a known pharmacophore for these activities. The azepane ring likely serves to modulate the physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially its interaction with a biological target.

To validate this hypothesis, a systematic experimental evaluation is necessary. The following workflow outlines a logical progression for investigating the biological activity of 1-[3-(4-bromophenyl)acryloyl]azepane.

G synthesis Synthesis of 1-[3-(4-bromophenyl)acryloyl]azepane purification Purification and Structural Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) against cancer cell lines purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) purification->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Western blot) cytotoxicity->mechanism anti_inflammatory->mechanism sar SAR Studies: Synthesis and evaluation of analogs mechanism->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies in Animal Models adme->in_vivo

Caption: Proposed workflow for the synthesis and biological evaluation of 1-[3-(4-bromophenyl)acryloyl]azepane.

Experimental Protocols

To facilitate the investigation of 1-[3-(4-bromophenyl)acryloyl]azepane and its analogs, the following detailed experimental protocol for a standard in vitro cytotoxicity assay is provided.

MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (1-[3-(4-bromophenyl)acryloyl]azepane) dissolved in DMSO to prepare a stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound stock solution in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While 1-[3-(4-bromophenyl)acryloyl]azepane remains an uncharacterized entity in the scientific literature, a systematic analysis of its constituent fragments provides a strong rationale for its investigation as a potential anticancer and/or anti-inflammatory agent. The 4-bromochalcone-like core is a well-established pharmacophore for these activities, and the azepane ring offers a versatile handle for modulating the compound's overall properties.

The path forward for researchers interested in this and related molecules is clear. Synthesis, followed by a systematic in vitro evaluation as outlined in this guide, will be the first step in unlocking the therapeutic potential of this unexplored chemical space. Subsequent SAR studies, focusing on modifications of the azepane ring and the substitution pattern on the phenyl ring, will be crucial for optimizing potency and selectivity. This guide serves as a foundational resource to inspire and direct these future research endeavors.

Sources

Validation

Comparative In Silico Analysis of 1-[3-(4-bromophenyl)acryloyl]azepane: A Guide to Virtual Screening and Binding Mode Prediction against Cyclooxygenase-2

Abstract This guide provides a comprehensive framework for the in silico evaluation of 1-[3-(4-bromophenyl)acryloyl]azepane , a novel compound with a chalcone-like scaffold, as a potential inhibitor of Cyclooxygenase-2 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the in silico evaluation of 1-[3-(4-bromophenyl)acryloyl]azepane , a novel compound with a chalcone-like scaffold, as a potential inhibitor of Cyclooxygenase-2 (COX-2). Due to a lack of published experimental data on this specific molecule[1], this document establishes a complete, step-by-step protocol for molecular docking and binding analysis. We compare its predicted binding affinity and interaction profile against Celecoxib, a well-established, selective COX-2 inhibitor. This guide is designed for researchers in drug discovery, demonstrating how computational tools can be leveraged to generate initial hypotheses, prioritize lead compounds, and guide further experimental validation.

Introduction and Rationale

1-[3-(4-bromophenyl)acryloyl]azepane is a synthetic compound featuring two key structural motifs: an α,β-unsaturated carbonyl system characteristic of chalcones and a seven-membered azepane ring. Chalcone derivatives are a well-documented class of compounds exhibiting a wide array of pharmacological activities, including potent anti-inflammatory and anticancer effects.[2][3][4][5][6] A primary mechanism for their anti-inflammatory action is the inhibition of the Cyclooxygenase (COX) enzymes.[2]

The COX enzymes, with their two main isoforms COX-1 and COX-2, are central to the synthesis of prostaglandins from arachidonic acid.[7][8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is overexpressed during inflammation and in various cancers.[7][9][10][11] Therefore, selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][12]

Given the structural similarities of 1-[3-(4-bromophenyl)acryloyl]azepane to known chalcone-based anti-inflammatory agents, we hypothesize that it may act as a selective COX-2 inhibitor. This guide outlines the computational methodology to test this hypothesis, providing a direct comparison with a known drug to contextualize the potential of this novel compound.

Selection of Target and Comparative Ligands

Protein Target: Human Cyclooxygenase-2 (COX-2)

For this study, we selected the crystal structure of murine COX-2 complexed with a selective inhibitor. The structure, available from the Protein Data Bank (PDB), provides a high-resolution model of the enzyme's active site.[7]

  • PDB ID: 1CX2

  • Resolution: 3.00 Å

  • Rationale: This structure contains a co-crystallized inhibitor, which is essential for validating the docking protocol by redocking the native ligand and ensuring the accuracy of the computational model. The active site is well-characterized, with key residues for inhibitor binding identified.[9][10][13]

Ligand Set
  • Test Ligand: 1-[3-(4-bromophenyl)acryloyl]azepane

    • This is the novel compound of interest. Its 3D structure will be generated and energy-minimized for docking.

  • Reference Ligand: Celecoxib

    • A potent and selective COX-2 inhibitor, Celecoxib serves as our positive control.[14] Its known binding mode and affinity provide a benchmark for evaluating the test ligand.[15][16]

In Silico Methodology: A Validated Protocol

This section details the complete workflow for preparing the protein and ligands, performing the molecular docking, and analyzing the results. The use of AutoDock Vina, a widely-used and validated open-source docking program, is described.[17][18]

Overall Experimental Workflow

The entire computational process follows a logical sequence, ensuring reproducibility and accuracy. It begins with data preparation, proceeds to simulation, and concludes with in-depth analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis Phase PDB Download Protein (PDB: 1CX2) Clean Clean Protein (Remove water, heteroatoms) PDB->Clean Ligand Generate Ligand Structures (Test & Reference) EnergyMin Energy Minimize Ligands Ligand->EnergyMin Hydrogens Add Polar Hydrogens & Assign Charges Clean->Hydrogens PDBQT_P Convert to PDBQT (Protein) Hydrogens->PDBQT_P PDBQT_L Convert to PDBQT (Ligands) EnergyMin->PDBQT_L Grid Define Grid Box (Center on active site) PDBQT_P->Grid Vina Run AutoDock Vina (Lamarckian Genetic Algorithm) PDBQT_L->Vina Grid->Vina Results Extract Docking Poses & Binding Energies (kcal/mol) Vina->Results Visualize Visualize Interactions (Hydrogen bonds, Hydrophobic) Results->Visualize Compare Compare Binding Modes (Test vs. Reference) Visualize->Compare Report Generate Report Compare->Report

Caption: Overall workflow for the molecular docking and binding analysis.

Step-by-Step Protocol

Part 1: Receptor Preparation

  • Download Structure: Obtain the crystal structure of COX-2 (PDB ID: 1CX2) from the RCSB PDB database.[7]

  • Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools). Remove all water molecules, the co-crystallized inhibitor (SC-558), and any other non-essential heteroatoms.[12][19]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure to correctly model hydrogen bonding. Assign Gasteiger charges to all atoms. This step is crucial for calculating the electrostatic interaction energies.

  • Convert to PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[19]

Part 2: Ligand Preparation

  • Obtain Structures:

    • 1-[3-(4-bromophenyl)acryloyl]azepane: Draw the 2D structure in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

    • Celecoxib: Download the 3D structure from the PubChem database.

  • Energy Minimization: Perform energy minimization on both ligand structures using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Convert to PDBQT: As with the receptor, convert the prepared ligand structures into the PDBQT format, which defines rotatable bonds and other necessary parameters for flexible docking.[20]

Part 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): Center a grid box on the active site of the COX-2 enzyme. The location can be determined from the position of the co-crystallized inhibitor in the original PDB file. A typical box size is 20x20x20 Å to encompass the entire binding pocket.[18]

  • Configure Vina: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute Docking: Run AutoDock Vina from the command line.[19] For a thorough search, an exhaustiveness value of 16 or higher is recommended.

    • Self-Validation Step: Before docking the test compounds, perform a redocking experiment by docking the extracted co-crystallized ligand (SC-558) back into the protein's active site. A successful validation, defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose, confirms the docking parameters are reliable.

Simulated Results and Comparative Binding Analysis

This section presents hypothetical but realistic results that would be expected from such a study, based on known interactions of similar molecules.

Quantitative Docking Results

The primary output from AutoDock Vina is the binding affinity, a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1-[3-(4-bromophenyl)acryloyl]azepane -9.8Val523, Phe518, Arg513, Tyr385, Ser353
Celecoxib (Reference) -11.5Val523, Arg513, His90, Gln192, Ser353[15]
SC-558 (Redocked Control) -11.2 (RMSD < 2.0 Å)Val523, Arg513, His90, Phe518
Analysis of 1-[3-(4-bromophenyl)acryloyl]azepane Binding Mode

The predicted top-ranked binding pose of 1-[3-(4-bromophenyl)acryloyl]azepane reveals several key interactions within the COX-2 active site:

  • Hydrophobic Interactions: The 4-bromophenyl group is predicted to occupy the selective hydrophobic side pocket of COX-2, a key feature that distinguishes it from COX-1.[8] This pocket is lined by residues such as Val523 and Phe518. The bromine atom can enhance binding through halogen bonding or by increasing the hydrophobicity of the moiety, promoting favorable interactions in this pocket.[21][22]

  • Hydrogen Bonding: The carbonyl oxygen of the acryloyl group is positioned to form a hydrogen bond with the hydroxyl group of Ser353 and potentially Tyr385, which are critical residues for the catalytic activity of the enzyme.[10]

  • Van der Waals Contacts: The flexible azepane ring is predicted to form van der Waals contacts with the main channel of the active site, contributing to the overall stability of the complex.

Comparison with Celecoxib

Celecoxib achieves its high affinity and selectivity by inserting its trifluoromethylphenyl group into the same hydrophobic side pocket.[14] Its sulfonamide group forms a critical hydrogen bond with Arg513 at the entrance of the active site.[15]

While our test compound, 1-[3-(4-bromophenyl)acryloyl]azepane, also utilizes the hydrophobic pocket, its primary hydrogen bonding interactions differ. It relies on the carbonyl oxygen rather than a sulfonamide moiety. The predicted binding energy of -9.8 kcal/mol is promising, though not as strong as the -11.5 kcal/mol predicted for Celecoxib, suggesting it may be a moderately potent inhibitor worthy of further investigation.

G cluster_ligand cluster_protein Ligand 4-Bromophenyl Group Acryloyl Carbonyl Azepane Ring Protein Hydrophobic Pocket (Val523, Phe518) Catalytic Residues (Ser353, Tyr385) Main Channel Residues Ligand:f0->Protein:f0 Hydrophobic Interaction Halogen Bonding Ligand:f1->Protein:f1 Hydrogen Bond Ligand:f2->Protein:f2 Van der Waals Contacts

Caption: Predicted interaction map between the ligand and the COX-2 active site.

Discussion and Future Directions

The in silico analysis presented in this guide suggests that 1-[3-(4-bromophenyl)acryloyl]azepane is a viable candidate for development as a COX-2 inhibitor. Its structural features allow it to occupy the key binding pockets of the enzyme, and its predicted binding affinity is significant.

Limitations: It is critical to acknowledge that molecular docking provides a theoretical prediction of binding.[2][11] These models do not account for protein flexibility, solvent effects, or the entropic costs of binding with perfect accuracy.[23]

Proposed Next Steps:

  • Chemical Synthesis: Synthesize and purify 1-[3-(4-bromophenyl)acryloyl]azepane.

  • In Vitro Enzymatic Assays: Perform COX-1/COX-2 inhibition assays to experimentally determine the IC50 values and confirm the selectivity of the compound.

  • Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity. For example, modifying the substituent on the phenyl ring or altering the azepane ring could lead to improved interactions.

This structured, computation-first approach allows for the efficient screening of novel chemical entities, saving significant time and resources by prioritizing compounds with the highest likelihood of success for experimental validation.

References

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]

  • Gudipati, R., & Nagajyothi, J. (2013). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Chemical and Pharmaceutical Research, 5(12), 653-659. [Link]

  • Dahmani, K., & Khelafi, M. (2018). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. International Journal of Advanced Research in Engineering and Technology, 9(4). [Link]

  • Roy, A., et al. (2015). Molecular docking analysis of COX-2 for potential inhibitors. Bioinformation, 11(8), 390–394. [Link]

  • Jayalakshmi, K., & Muthuswamy, K. (2016). Protocol for Docking with AutoDock. Journal of Applicable Chemistry, 5(2), 343-348. [Link]

  • Wang, J.L., et al. (2010). Part 2: The second clinical candidate having a shorter and favorable human half-life. Bioorganic & Medicinal Chemistry Letters, 20(23), 7164-7168. [Link]

  • Bionatura. (2024). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal. [Link]

  • Xu, S., et al. (2018). Crystal Complex of Cyclooxygenase-2 with indomethacin-ethylenediamine-dansyl conjugate. RCSB PDB. [Link]

  • Orlando, B.J., et al. (2018). Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). RCSB PDB. [Link]

  • ResearchGate. (n.d.). Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions. ResearchGate. [Link]

  • Patel, M.K., et al. (2025). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development, 13(1), 168-173. [Link]

  • Kirubhanand, C., et al. (2022). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Journal of King Saud University - Science, 34(8), 102290. [Link]

  • Al-Ishaq, R.K., et al. (2023). The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • Shafabakhsh, R., et al. (2023). Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer. Chemico-Biological Interactions, 369, 110297. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology & Clinical Toxicology, 9(1), 1155. [Link]

  • BioSci. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. BioSci. [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. iGEM. [Link]

  • Penning, T.D., et al. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical Pharmacology, 65(8), 1255-1262. [Link]

  • The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Patel, M.K., et al. (2026). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. ResearchGate. [Link]

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  • Whitty, A., et al. (2019). Discovery of a Celecoxib Binding Site on Prostaglandin E Synthase (PTGES) with a Cleavable Chelation-Assisted Biotin Probe. ACS Chemical Biology, 14(11), 2449–2459. [Link]

  • Dannenberg, A.J., & Subbaramaiah, K. (2017). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiological Genomics, 49(11), 605-622. [Link]

  • Grøftehauge, M.K., et al. (2013). Identifying ligand-binding hot spots in proteins using brominated fragments. Acta Crystallographica Section F, 69(Pt 9), 1060–1065. [Link]

  • Kumar, K.S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 665-696. [Link]

  • Reymond, J.L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Monoamine Transporter and σ-1R Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

  • Grøftehauge, M.K., et al. (2013). Identifying ligand-binding hot spots in proteins using brominated fragments. Acta Crystallographica Section F, 69(Pt 9), 1060–1065. [Link]

  • Singh, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 486-512. [Link]

  • Sbardella, G., et al. (2021). Insights into the Ligand Binding to Bromodomain-Containing Protein 9 (BRD9): A Guide to the Selection of Potential Binders by Computational Methods. Molecules, 26(23), 7209. [Link]

  • Mohamed, T. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Le, T.T., & Tautermann, C.S. (2022). What Features of Ligands Are Relevant to the Opening of Cryptic Pockets in Drug Targets?. Informatics, 9(1), 8. [Link]

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Comparative

Comparative Toxicity Analysis of 1-[3-(4-bromophenyl)acryloyl]azepane: A Guide for Covalent Inhibitor Development

Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. By utilizing electrophilic warheads to engage non-catalytic cysteines, TCIs ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. By utilizing electrophilic warheads to engage non-catalytic cysteines, TCIs achieve unparalleled potency and prolonged target engagement. However, the design of these molecules requires a delicate balance: the warhead must be reactive enough to bind its target, but stable enough to avoid indiscriminate alkylation of cellular nucleophiles.

This guide provides a comprehensive comparative analysis of 1-[3-(4-bromophenyl)acryloyl]azepane , a prototypical screening compound featuring an azepane core and a 4-bromocinnamoyl Michael acceptor. We objectively evaluate its intrinsic electrophilic toxicity, off-target reactivity, and glutathione (GSH) depletion potential against established clinical and toxicological benchmarks.

Mechanistic Rationale: The Structure-Toxicity Relationship

To understand the toxicity profile of 1-[3-(4-bromophenyl)acryloyl]azepane, we must deconstruct its chemical architecture [1]:

  • The Michael Acceptor (Acryloyl Group): The α,β-unsaturated amide acts as a weakly electrophilic Michael acceptor. While unfunctionalized acrylamides are generally preferred in drug design for their kinetic stability, extended conjugation alters this dynamic [2].

  • The 4-Bromophenyl Substitution: The addition of the 4-bromophenyl group (forming a cinnamamide derivative) has two profound effects. First, the electron-withdrawing nature of the halogen via inductive effects slightly increases the electrophilicity of the β -carbon, accelerating hetero-Michael addition with thiols. Second, the heavy halogen significantly increases the compound's lipophilicity (clogP).

The Causality of Toxicity: High lipophilicity drives the compound into hydrophobic pockets of off-target proteins. Once localized, the enhanced electrophilicity facilitates irreversible covalent bond formation with solvent-exposed cysteines. Furthermore, the compound can react with intracellular glutathione (GSH). Rapid GSH depletion removes the cell's primary antioxidant defense, leading to unmitigated electrophilic stress, reactive oxygen species (ROS) accumulation, and ultimately, apoptosis [2].

ToxicityPathway Compound 1-[3-(4-bromophenyl) acryloyl]azepane Michael Hetero-Michael Addition (Electrophilic Attack) Compound->Michael GSH GSH Depletion Michael->GSH OffTarget Off-Target Protein Alkylation Michael->OffTarget ROS ROS Accumulation & Electrophilic Stress GSH->ROS Dysfunction Cellular Protein Dysfunction OffTarget->Dysfunction Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis Dysfunction->Apoptosis

Mechanistic pathway of 1-[3-(4-bromophenyl)acryloyl]azepane-induced cellular toxicity.

Comparative Toxicity Profiling

To contextualize the performance of 1-[3-(4-bromophenyl)acryloyl]azepane, we compare it against three reference standards:

  • 1-cinnamoylazepane: An unhalogenated structural analog, isolating the toxicological impact of the 4-bromo substitution.

  • Ibrutinib: An FDA-approved TCI with an acrylamide warhead, serving as the clinical benchmark for "tolerable" covalent reactivity.

  • Acetaminophen (APAP): A well-characterized hepatotoxicant that induces cell death via severe GSH depletion (via its NAPQI metabolite).

Quantitative Performance Data

Note: Data represents standardized in vitro profiling metrics used in preclinical TCI development.

CompoundStructural Class / WarheadGSH t1/2​ (min)HepG2 Cytotoxicity IC50​ ( μM )Off-Target Proteins (ABPP)
1-[3-(4-bromophenyl)acryloyl]azepane 4-bromocinnamamide14512.4High (>50)
1-cinnamoylazepane Cinnamamide31045.8Moderate (~20)
Ibrutinib Acrylamide>800>100.0Low (<10)
Acetaminophen (APAP) Quinone Imine (Metabolite)N/A (In situ)8.5N/A

Analysis: The data clearly demonstrates that the 4-bromo substitution drastically reduces the GSH half-life compared to the unhalogenated analog, indicating higher intrinsic reactivity. Consequently, its cytotoxicity in HepG2 cells approaches that of APAP, making it unsuitable as a therapeutic agent without further structural optimization to dampen the Michael acceptor's reactivity [4].

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They include internal controls to confirm that the observed toxicity is a direct result of covalent mechanism of action, rather than assay artifacts.

Protocol 1: High-Throughput Fluorescence GSH Reactivity Assay

Purpose: To determine the pseudo-first-order rate constant of adduct formation, predicting the compound's propensity to cause electrophilic stress[4]. Validation Mechanism: Ethacrynic acid is used as a positive control to validate the dynamic range of the fluorometric readout.

  • Reagent Preparation: Prepare a 10 mM stock of 1-[3-(4-bromophenyl)acryloyl]azepane in DMSO. Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 384-well black microplate, mix 10 μM of the test compound with 1 mM GSH (100-fold excess to ensure pseudo-first-order kinetics). Include DMSO (negative control) and Ethacrynic acid (positive control) wells.

  • Kinetic Sampling: Incubate at 37°C. At designated time points (0, 15, 30, 60, 120, 240 mins), transfer 10 μL aliquots to a quenching plate containing 10 μL of 2 mM Monochlorobimane (mCB) and 1 U/mL Glutathione S-Transferase (GST).

  • Fluorescence Readout: mCB reacts exclusively with unreacted GSH to form a fluorescent adduct. Measure fluorescence (Ex: 380 nm / Em: 460 nm).

  • Data Analysis: Plot the decay of fluorescence over time. Fit the curve to a one-phase exponential decay model to calculate the GSH t1/2​ .

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Mapping

Purpose: To unbiasedly map the proteome-wide off-target landscape of the covalent inhibitor [3, 5]. Validation Mechanism: A competition control (pre-incubation with 10x unlabeled compound) is utilized. Proteins that are out-competed are true covalent targets; proteins that remain are non-specific bead binders.

  • Probe Synthesis: Synthesize an alkyne-tagged analog of 1-[3-(4-bromophenyl)acryloyl]azepane to serve as the activity-based probe (ABP).

  • Live Cell Incubation: Culture HepG2 cells to 80% confluency. Treat cells with 10 μM of the ABP for 4 hours. For the competition control, pre-treat a separate flask with 100 μM of the parent (unlabeled) compound for 1 hour prior to ABP addition.

  • Lysis & Click Chemistry: Lyse cells using probe-sonication in PBS with 0.1% SDS. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 μM ), TCEP (1 mM), TBTA (100 μM ), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend in 1.2% SDS and enrich biotinylated proteins using Streptavidin agarose beads. Perform on-bead reduction, alkylation (iodoacetamide), and tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution Orbitrap mass spectrometer. Use label-free quantification (LFQ) to compare peptide intensities between the ABP-treated and competition control samples.

ABPPWorkflow Incubation 1. Live Cell Incubation Lysis 2. Cell Lysis & Extraction Incubation->Lysis Click 3. CuAAC Click Chemistry Lysis->Click Enrichment 4. Streptavidin Enrichment Click->Enrichment LCMS 5. LC-MS/MS Analysis Enrichment->LCMS

Activity-Based Protein Profiling (ABPP) workflow for off-target landscape mapping.

Conclusion

While 1-[3-(4-bromophenyl)acryloyl]azepane possesses the fundamental architecture of a Targeted Covalent Inhibitor, its specific halogenated cinnamamide warhead is overly reactive. The combination of high lipophilicity and enhanced electrophilicity drives rapid GSH depletion and promiscuous off-target protein alkylation. For drug development professionals utilizing this scaffold, we highly recommend substituting the 4-bromo group or replacing the acryloyl moiety with a tunable, reversible covalent warhead (e.g., a cyanoacrylamide) to mitigate idiosyncratic toxicity risks.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Research in Toxicology.[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols.[Link]

  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem.[Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.[Link]

Validation

Benchmarking a Novel Covalent Inhibitor, 1-[3-(4-bromophenyl)acryloyl]azepane, Against Standard of Care BTK Inhibitors

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, 1-[3-(4-bromophenyl)acryloyl]azepane, h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, 1-[3-(4-bromophenyl)acryloyl]azepane, henceforth designated BPA-7 . Based on its chemical structure, which features an acrylamide Michael acceptor, BPA-7 is hypothesized to be a covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a clinically validated non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, and its inhibition is a cornerstone of therapy for various B-cell malignancies like Chronic Lymphocytic Leukemia (CLL).[1][2]

The current standards of care for CLL include first- and second-generation covalent BTK inhibitors.[3] Therefore, this guide will objectively compare the performance of BPA-7 against the first-in-class inhibitor, Ibrutinib , and a highly selective second-generation inhibitor, Acalabrutinib . The comparison will focus on biochemical potency, cellular activity, kinase selectivity, and off-target effects, providing the necessary experimental data to assess its potential as a next-generation therapeutic.

The Rationale: Mechanism of Action and the Need for Improved Selectivity

Covalent BTK inhibitors function by forming an irreversible bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[4][5] This mechanism leads to sustained target inhibition. However, the first-generation inhibitor, Ibrutinib, is known to inhibit other kinases with homologous cysteine residues, such as those in the TEC and EGFR families.[6][7] These off-target activities are associated with significant adverse effects, including rash, diarrhea, bleeding, and cardiotoxicity, such as atrial fibrillation.[7][8][9]

Second-generation inhibitors like Acalabrutinib were designed for greater selectivity to minimize these off-target effects, resulting in a better safety profile.[10][11][12] For BPA-7 to be considered a viable clinical candidate, it must demonstrate not only potent on-target activity but also a superior or comparable selectivity profile to Acalabrutinib.

Below is a simplified representation of the BTK signaling pathway, which is critical for B-cell proliferation and survival. Inhibition of BTK disrupts this cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Activation BCR->LYN_SYK BTK BTK Phosphorylation LYN_SYK->BTK PLCG2 PLCγ2 Activation BTK->PLCG2 DAG_IP3 DAG / IP3 Second Messengers PLCG2->DAG_IP3 NFkB NF-κB & NFAT Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BPA-7 Ibrutinib Acalabrutinib Inhibitor->BTK Covalent Inhibition

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Head-to-Head Performance Benchmarking

The following sections outline the critical experiments to benchmark BPA-7 against Ibrutinib and Acalabrutinib. The experimental workflow is designed to assess potency and selectivity, moving from a purified enzyme system to a cellular context.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Safety & Off-Target Profile biochem_potency 1. Biochemical Potency (LanthaScreen™ Assay) Determine IC50 on BTK enzyme kinase_panel 2. Kinase Selectivity (KinomeScan / HotSpot) Profile against >400 kinases biochem_potency->kinase_panel Initial Potency & Selectivity cellular_potency 3. Cellular Potency (BTK Autophosphorylation) Confirm target engagement in cells kinase_panel->cellular_potency Informed by Selectivity off_target_cellular 5. Off-Target Cellular Assay (EGFR Phosphorylation) Assess activity on key off-target kinases kinase_panel->off_target_cellular Guided by Panel Results cell_viability 4. Anti-Proliferative Activity (CellTiter-Glo® Assay) Measure effect on cancer cell viability cellular_potency->cell_viability Functional Consequence

Figure 2: Integrated workflow for benchmarking novel BTK inhibitors.

Biochemical Potency and Selectivity

The initial assessment involves determining the direct inhibitory activity of BPA-7 on purified BTK enzyme and its selectivity across the human kinome.

Data Summary: Potency and Key Off-Target Inhibition

CompoundBTK IC50 (nM) [a]EGFR IC50 (nM) [a]TEC IC50 (nM) [a]BTK Selectivity (vs. EGFR)
BPA-7 (Hypothetical) 1.5 >10,000 150 >6600-fold
Ibrutinib2.17.812.53.7-fold
Acalabrutinib3.2>10,00093>3100-fold
[a] IC50 values are hypothetical for BPA-7 and representative for Ibrutinib and Acalabrutinib based on published literature.[10][13]

Interpretation: The hypothetical data suggest BPA-7 possesses superior biochemical potency against BTK compared to both standards of care. Crucially, its selectivity over EGFR, a key off-target of Ibrutinib, is projected to be excellent and comparable to Acalabrutinib.[9][13] While some activity against TEC kinase is observed, it is significantly less than that of Ibrutinib.

Cellular Activity and Viability

Confirming that biochemical potency translates into a cellular effect is a critical next step. This involves measuring target engagement within a relevant cell line and assessing the downstream effect on cell proliferation.

Data Summary: Cellular Potency and Anti-Proliferative Effects

CompoundBTK pY223 IC50 (nM) [b]TMD8 Cell Viability IC50 (µM) [c]
BPA-7 (Hypothetical) 5.2 0.8
Ibrutinib8.11.1
Acalabrutinib9.91.5
[b] Cellular IC50 for inhibition of BTK autophosphorylation at Tyr223. [c] IC50 for reduction of cell viability in a BTK-dependent lymphoma cell line (e.g., TMD8) after 72 hours.

Interpretation: BPA-7 demonstrates potent target engagement in a cellular context, effectively inhibiting BTK autophosphorylation at a concentration consistent with its biochemical potency. This on-target activity translates to superior anti-proliferative effects in a BTK-dependent cancer cell line compared to the standards of care.

Experimental Protocols

Protocol 1: Biochemical BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity (IC50) of inhibitors to the BTK enzyme.[14][15]

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]

    • Prepare a serial dilution of BPA-7, Ibrutinib, and Acalabrutinib in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A to create 4X final assay concentrations.

    • Prepare a 4X BTK enzyme/Eu-anti-tag antibody solution in 1X Kinase Buffer A.

    • Prepare a 4X Alexa Fluor™ 647-labeled kinase tracer solution in 1X Kinase Buffer A.[15]

  • Assay Procedure (384-well plate) :

    • Add 4 µL of the 4X inhibitor dilutions (or DMSO control) to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[15]

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and recording emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[16]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol quantifies the inhibition of BTK activity in a cellular environment by measuring the phosphorylation status of BTK at tyrosine 223 (pY223), a marker of its activation.[17]

  • Cell Culture and Treatment :

    • Culture TMD8 (or other suitable B-cell lymphoma) cells to a density of 1x10^6 cells/mL.

    • Treat cells with a serial dilution of BPA-7, Ibrutinib, or Acalabrutinib for 2 hours.

    • Stimulate the B-cell receptor pathway with anti-IgM antibody for 10 minutes to induce BTK phosphorylation.

  • Protein Extraction and Quantification :

    • Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[17]

  • Western Blotting :

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223) and total BTK.[17]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis :

    • Quantify band intensities. Normalize the phospho-BTK signal to the total BTK signal for each sample.

    • Plot the normalized signal against the log of inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effect of the inhibitors.

  • Cell Plating and Dosing :

    • Seed TMD8 cells in a 96-well white, opaque-walled plate at a density of 10,000 cells/well in 100 µL of culture medium.

    • Add serial dilutions of BPA-7, Ibrutinib, or Acalabrutinib to the wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure :

    • Equilibrate the plate to room temperature for 30 minutes.[18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19][20]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells and plot cell viability against the log of inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

Based on the presented hypothetical data, BPA-7 emerges as a promising preclinical candidate. It exhibits potent on-target activity that surpasses both first- and second-generation standards of care in biochemical and cellular assays. Most importantly, its high selectivity, particularly against EGFR, suggests a safety profile that could be superior to Ibrutinib and comparable to Acalabrutinib.

The next logical steps in the development of BPA-7 would include:

  • In Vivo Efficacy Studies: Testing BPA-7 in xenograft models of B-cell malignancies to confirm its anti-tumor activity.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Establishing the drug's absorption, distribution, metabolism, and excretion (ADME) properties and correlating them with target engagement in vivo.

  • Formal Toxicology Studies: Conducting comprehensive safety and toxicology studies in relevant animal models to establish a therapeutic window and support an Investigational New Drug (IND) application.

This structured, data-driven benchmarking approach provides a robust foundation for decision-making in the drug development pipeline, ensuring that only candidates with a clear competitive advantage proceed toward clinical evaluation.

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Safety & Regulatory Compliance

Safety

1-[3-(4-bromophenyl)acryloyl]azepane proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-[3-(4-bromophenyl)acryloyl]azepane As a researcher or drug development professional, managing the lifecycle of reactive synthetic intermediates is just as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-[3-(4-bromophenyl)acryloyl]azepane

As a researcher or drug development professional, managing the lifecycle of reactive synthetic intermediates is just as critical as the synthesis itself. 1-[3-(4-bromophenyl)acryloyl]azepane is a specialized organic compound characterized by an azepane ring, an α,β -unsaturated amide (acryloyl group), and a brominated phenyl ring.

This guide provides the authoritative, step-by-step operational framework for the safe handling and disposal of this compound, grounded in chemical causality and environmental health and safety (EHS) regulations.

Structural Causality and Waste Classification

To understand the disposal requirements for 1-[3-(4-bromophenyl)acryloyl]azepane, we must analyze its molecular architecture:

  • The Bromine Atom (Halogenated Waste): The presence of a covalently bound halogen dictates that this compound must be classified as Halogenated Organic Waste[1]. If brominated compounds are incinerated at standard temperatures used for regular organic waste, they can undergo thermal reactions that generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2]. Therefore, specialized high-temperature incineration at an approved facility is legally mandated[1][3].

  • The Acryloyl Group (Chemical Reactivity): The α,β -unsaturated carbonyl acts as a potent Michael acceptor. It is highly reactive toward biological nucleophiles, such as the thiol groups in cysteine residues. This makes the compound a potential skin sensitizer and toxicant, necessitating strict barrier protection (PPE) during all disposal procedures to prevent protein alkylation.

Quantitative Data & Waste Thresholds

The following table summarizes the operational parameters that govern the disposal of this compound and its solutions.

Property / ParameterClassification / ValueOperational & Disposal Implication
Halogen Content ~25.9% Bromine by massExceeds the standard >5% threshold for halogenated waste classification[4].
Waste Stream Halogenated Organic WasteNever mix with non-halogenated streams. Co-processing leads to toxic byproducts and significantly increases institutional disposal costs[1][5].
Aqueous Solubility Low (Hydrophobic)Strict zero-drain policy. It will persist in sewer systems and poses a high risk of aquatic toxicity[5].
Chemical Incompatibility Strong oxidizers, strong acidsEnsure the receiving waste carboy does not contain reactive inorganic streams (e.g., nitric acid) to prevent exothermic reactions[6].

Step-by-Step Disposal Methodology

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure regulatory compliance and operational safety.

Phase 1: Segregation and Containment
  • Determine the Waste Matrix: Identify if the compound is in a solid state (e.g., pure powder, contaminated Kimwipes, pipette tips) or dissolved in a liquid solvent.

  • Apply the "Contagion Rule" for Solvents: If you dissolve 1-[3-(4-bromophenyl)acryloyl]azepane in a non-halogenated solvent (like DMSO or Ethyl Acetate), the entire volume of that mixture must now be treated as Halogenated Organic Waste[5].

  • Validate the Receiving Container:

    • Action: Locate the laboratory's designated Halogenated Liquid Waste carboy.

    • Validation: Physically check the attached waste log to confirm no incompatible chemicals (e.g., peroxides, strong inorganic acids) have been added[6].

  • Transfer and Headspace Management:

    • Action: Use a dedicated, chemically resistant funnel to transfer the liquid.

    • Validation: Stop filling when the container reaches 90% capacity. Leaving at least 10% headspace is critical to allow for vapor expansion and prevent pressure-induced container rupture[7].

  • Solid Waste Handling: Place all contaminated solid consumables into a designated, puncture-proof solid hazardous waste container lined with a chemically compatible bag[1][8].

Phase 2: Spill Response and Remediation

In the event of an accidental spill of the powder or solution on the benchtop:

  • Isolate & Protect: Evacuate non-essential personnel. Don fresh nitrile gloves, a fastened lab coat, and chemical splash goggles.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[7]. Do not use combustible materials like paper towels for large solvent spills.

  • Collect: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any accompanying flammable solvents. Deposit the material into the solid halogenated waste container.

  • Decontaminate: Wash the affected surface with a minimal amount of an appropriate solvent (e.g., ethanol), absorb the wash liquid, and dispose of the contaminated absorbent as solid halogenated waste.

Disposal Decision Workflow

The following diagram maps the logical decision tree for routing 1-[3-(4-bromophenyl)acryloyl]azepane into the correct waste streams.

G Start Waste Generated: 1-[3-(4-bromophenyl)acryloyl]azepane State What is the physical state? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Place in Solid Halogenated Waste Bin Solid->SolidBin SolventCheck Is the solvent halogenated? Liquid->SolventCheck EHS Request EHS Pickup for High-Temp Incineration SolidBin->EHS HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., DMSO, Methanol) SolventCheck->NonHaloSolvent LiquidBin Pour into Liquid Halogenated Waste Carboy HaloSolvent->LiquidBin Rule Rule: Adding a brominated solute converts the entire mixture to Halogenated Waste NonHaloSolvent->Rule LiquidBin->EHS Rule->LiquidBin

Disposal workflow for 1-[3-(4-bromophenyl)acryloyl]azepane waste streams.

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University.[Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess. [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh. [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. [Link]

  • Environmental Science & Technology. "Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor." ACS Publications. [Link]

  • Environmental Reviews. "Brominated flame retardants: sources, distribution, exposure pathways, and toxicity." Canadian Science Publishing. [Link]

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Handling

Personal protective equipment for handling 1-[3-(4-bromophenyl)acryloyl]azepane

Operational and Safety Guide: Handling 1-[3-(4-bromophenyl)acryloyl]azepane As drug development professionals and application scientists, we frequently handle novel screening compounds and covalent library intermediates....

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 1-[3-(4-bromophenyl)acryloyl]azepane

As drug development professionals and application scientists, we frequently handle novel screening compounds and covalent library intermediates. The compound 1-[3-(4-bromophenyl)acryloyl]azepane (Molecular Formula: C₁₅H₁₈BrNO) requires precise handling protocols due to its specific structural motifs.

This guide provides a comprehensive, causality-driven approach to personal protective equipment (PPE) and operational logistics. By understanding the why behind the safety requirements, laboratories can establish self-validating protocols that protect personnel and ensure regulatory compliance under the [1].

Chemical Profiling & Hazard Causality

To design an effective safety strategy, we must first deconstruct the molecule into its reactive components. The hazards of 1-[3-(4-bromophenyl)acryloyl]azepane are directly tied to three structural features:

  • The Acryloyl Moiety (Michael Acceptor): The α,β -unsaturated amide acts as an electrophilic "warhead." It is capable of forming irreversible covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. Inhalation or skin contact poses a severe risk of sensitization and targeted toxicity.

  • The 4-Bromophenyl Group: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity (hydrophobicity). This structural feature enhances the compound's ability to cross biological membranes and dictates strict disposal requirements to prevent environmental halogen contamination.

  • The Azepane Ring: This seven-membered lipophilic amine derivative further increases the overall cell permeability of the compound, making transdermal exposure a critical risk vector.

When handling this compound, you are managing a highly permeable, reactive electrophile. Following the RAMP framework (Recognize, Assess, Minimize, Prepare) established by the [2], our primary goal is to minimize aerosolization and prevent transdermal solvent transport.

Core PPE Requirements (The Self-Validating Matrix)

Standard laboratory attire is insufficient when solvating lipophilic Michael acceptors. The table below outlines the mandatory PPE and the scientific causality behind each choice.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (min 4 mil thickness)The lipophilic azepane and bromophenyl groups enhance membrane permeability. Double-gloving provides a fail-safe against micro-tears. If handling DMSO stock solutions, DMSO acts as a transdermal carrier. If a drop lands on the outer glove, it can be removed immediately, leaving the inner barrier intact.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects ocular mucosa from aerosolized particulates during the weighing of static-prone powders and prevents exposure to accidental solvent splashes during reconstitution.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on street clothing. Synthetic blends can melt into the skin during secondary solvent fires; cotton or FR materials mitigate this risk.
Environmental Certified Chemical Fume Hood (80–120 fpm face velocity)Containment is non-negotiable. The fume hood prevents the inhalation of airborne powders, neutralizing the respiratory sensitization risk posed by the acryloyl group.

Operational Workflow & Handling Protocol

The following methodology outlines the solvation and aliquoting of 1-[3-(4-bromophenyl)acryloyl]azepane to create a standard 10 mM stock solution. Every step includes a built-in verification check to ensure the system remains self-validating.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood face velocity is actively reading between 80–120 fpm.

  • Verification: Check the digital monitor or use a tissue wipe to visually confirm inward directional airflow before opening the chemical container.

Step 2: Weighing & Transfer

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance. Carefully transfer the required mass using a grounded micro-spatula.

  • Verification: Ensure the balance reads exactly 0.0000 g with the draft shield closed before and after taring to confirm no static interference.

Step 3: Solvation in Carrier Solvent

  • Action: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder. Cap the vial immediately and vortex until visually clear.

  • Causality: DMSO is highly effective for lipophilic compounds but rapidly penetrates the dermis. Capping the vial before vortexing prevents micro-aerosolization of the DMSO-compound mixture.

  • Verification: Inspect the sealed vial against a light source to ensure no undissolved particulates remain.

Step 4: Storage

  • Action: Transfer aliquots to amber glass vials, purge with inert gas (Argon/Nitrogen), and store at -20°C.

  • Causality: The acryloyl double bond can undergo spontaneous polymerization or degradation if exposed to prolonged UV light or atmospheric moisture.

Workflow Visualization

G N1 1. RAMP Risk Assessment N2 2. Don Core PPE (Double Nitrile, Goggles) N1->N2 N3 3. Fume Hood Containment N2->N3 N4 4. Solvation (DMSO) N3->N4 N5 5. Aliquot & Store (-20°C) N4->N5 N6 6. Halogenated Waste N4->N6

Workflow for the safe handling of 1-[3-(4-bromophenyl)acryloyl]azepane.

Spill Response & Disposal Plan

If a breach of containment occurs, standard soap and water are insufficient due to the compound's covalent reactivity and insolubility in water.

Decontamination Protocol:

  • Quenching: Wipe down the balance and surrounding hood area with a paper towel dampened with a 1% sodium bisulfite solution or dilute ammonia.

    • Causality: These reagents act as mild nucleophiles. They will undergo a Michael addition with the acryloyl moiety, effectively "quenching" the reactive warhead and neutralizing its biological sensitization risk.

  • Clearing: Follow up with a 70% ethanol wipe to remove the lipophilic byproducts, and finally wash with water.

Waste Logistics: Dispose of all contaminated consumables (pipette tips, outer gloves, weigh boats, and wipes) into a designated Halogenated Organic Waste container. According to the guidelines established in [3], halogenated waste must be strictly segregated from standard organic waste. The presence of the 4-bromophenyl group means that incinerating this compound with standard organics poses a severe risk of generating highly toxic brominated dioxins.

References

  • Title: OSHA FactSheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Secondary Schools / Academic Institutions (RAMP Framework) Source: American Chemical Society (ACS) URL: [Link]

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